molecular formula C9H13NO2 B1284910 3-Ethoxy-4-methoxyaniline CAS No. 477742-46-4

3-Ethoxy-4-methoxyaniline

Cat. No.: B1284910
CAS No.: 477742-46-4
M. Wt: 167.2 g/mol
InChI Key: BEFRVRWYSAQETM-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxyaniline is a substituted aniline compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This chemical building block, characterized by its amine and dual ether functional groups, is primarily used in organic synthesis and medicinal chemistry research. It serves as a key intermediate for the development of more complex molecules, such as N-(3-ethoxy-4-methoxybenzyl)aniline . Researchers value this compound for its potential in constructing novel compounds and exploring structure-activity relationships. The recommended storage condition for this compound is 2-8°C to ensure its long-term stability . Calculated physical properties include a density of approximately 1.07 g/cm³ and a boiling point of 278.9°C at 760 mmHg . The compound is identified by several CAS Registry Numbers, including 203207-17-4 and 477742-46-4 . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRVRWYSAQETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588570
Record name 3-Ethoxy-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477742-46-4
Record name 3-Ethoxy-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Ethoxy-4-methoxyaniline in Modern Drug Development

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique disubstituted aniline structure makes it a valuable precursor for creating complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. A notable application of this compound is as a crucial intermediate in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth exploration of the primary synthetic pathways, offering a comparative analysis and detailed experimental protocols to aid researchers and drug development professionals in their work.

Primary Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached through several strategic routes, primarily diverging from the choice of starting material and the method of introducing the amine functionality. The most common and industrially viable pathways commence with readily available and cost-effective precursors such as isovanillin or ethyl vanillin. These routes typically converge on the key intermediate, 3-ethoxy-4-methoxybenzaldehyde, which is then converted to the target aniline.

Synthesis_Overview

Pathway I: Synthesis via 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin or Ethyl Vanillin

The most prevalent and economically viable route to this compound begins with the synthesis of the intermediate aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This aldehyde can be efficiently prepared from either isovanillin (3-hydroxy-4-methoxybenzaldehyde) or ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde).

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

From Isovanillin (Ethylation):

This method involves the ethylation of the hydroxyl group of isovanillin. Several reagents and conditions have been reported, with variations in yield and environmental impact. Common ethylating agents include diethyl sulfate and ethyl halides (e.g., bromoethane).[1] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may be facilitated by a phase transfer catalyst.[1][2]

From Ethyl Vanillin (Methylation):

An alternative approach is the methylation of the hydroxyl group of ethyl vanillin using methylating agents like dimethyl sulfate or methyl iodide.[1] This method also requires a basic medium to deprotonate the phenolic hydroxyl group, rendering it nucleophilic for the subsequent methylation reaction.

Comparative Analysis of Aldehyde Synthesis Routes:

Starting MaterialAlkylating AgentTypical YieldAdvantagesDisadvantages
IsovanillinDiethyl Sulfate~80%[1]Readily available starting material.Use of toxic and corrosive diethyl sulfate.
IsovanillinEthyl Halide~70-96%[1][2]Milder reagents, potentially higher yields with optimized conditions.Reaction times can be longer.
Ethyl VanillinDimethyl Sulfate/Methyl Iodide83-85%[1]High yields.Use of highly toxic dimethyl sulfate or methyl iodide.

Detailed Experimental Protocol for Ethylation of Isovanillin:

A robust and high-yielding procedure for the ethylation of isovanillin utilizes bromoethane in the presence of sodium hydroxide and a phase transfer catalyst.

Materials:

  • Isovanillin

  • Bromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium fluoride or other suitable phase transfer catalyst

  • Water

  • Ethanol (for crystallization)

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in water.

  • To this solution, add isovanillin and the phase transfer catalyst.

  • While stirring vigorously, add bromoethane to the mixture.

  • Continue stirring at a controlled temperature (e.g., 25°C) for several hours.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 3-ethoxy-4-methoxybenzaldehyde as a white solid.[3]

Aldehyde_Synthesis_Workflow

Step 2: Conversion of 3-Ethoxy-4-methoxybenzaldehyde to this compound

Two primary strategies exist for converting the aldehyde to the target aniline: a pathway involving an oxime intermediate and a route proceeding through a nitro compound.

Pathway 2a: Via Oxime Formation and Reduction

This pathway involves a two-step process: the formation of an oxime from the aldehyde, followed by the reduction of the oxime to the corresponding amine.

1. Oxime Formation:

3-Ethoxy-4-methoxybenzaldehyde can be reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form 3-ethoxy-4-methoxybenzaldehyde oxime.[4] This reaction is typically carried out in an aqueous or alcoholic medium.[4]

2. Reduction of the Oxime:

The reduction of the oxime to the primary amine is a critical step. Various reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and effective method.

Detailed Experimental Protocol for Oxime Reduction (Illustrative):

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde oxime

  • Suitable solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., Raney Nickel, Palladium on carbon)

  • Hydrogen source (e.g., hydrogen gas)

Procedure:

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde oxime in the chosen solvent in a hydrogenation vessel.

  • Add the catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.

  • Monitor the reaction for completeness.

  • After the reaction is complete, carefully filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation or crystallization.

Pathway 2b: Via Nitration and Subsequent Reduction

An alternative strategy involves the nitration of a suitable precursor to introduce a nitro group, which is then reduced to the amine functionality.

1. Nitration:

Direct nitration of 3-ethoxy-4-methoxybenzaldehyde can be challenging due to the presence of activating groups that can lead to multiple nitration products and potential oxidation.[5] A more controlled approach would be the nitration of a precursor like 3-ethoxy-4-methoxybenzene, followed by subsequent functional group manipulations to arrive at the target aniline. The nitration of substituted benzenes is typically achieved using a mixture of nitric acid and sulfuric acid.[6]

2. Reduction of the Nitro Group:

The reduction of the nitro group in 3-ethoxy-4-methoxynitrobenzene to the amine can be accomplished using various methods, including catalytic hydrogenation or chemical reduction.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, with hydrogen gas as the reductant.[7] Bimetallic catalysts, such as copper/nickel nanoparticles, have also been shown to be effective for the hydrogenation of similar nitro compounds.[8]

  • Chemical Reduction: Classical methods for nitro group reduction involve the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). These methods are robust but can generate significant amounts of waste.

Aniline_Conversion_Pathways

Alternative Synthetic Approaches

While the pathways originating from vanillin derivatives are the most common, other synthetic strategies can be envisioned, potentially starting from different precursors. For instance, a multi-step synthesis starting from o-nitroethylbenzene has been reported for a structurally similar compound, 2-ethyl-4-methoxyaniline, involving steps like a Bamberger reaction, acetylation, o-methylation, and hydrolysis.[9] Such alternative routes might be considered if the primary starting materials are unavailable or if specific substitution patterns are desired.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety hazards of the final product and key intermediates, is crucial for safe handling and process optimization.

Properties of 3-Ethoxy-4-methoxybenzaldehyde:

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[10]
Molecular Weight180.20 g/mol [10]
AppearanceWhite solid[2]
Melting Point49.5-51°C[3]
IUPAC Name3-ethoxy-4-methoxybenzaldehyde[10]

Safety Hazards of 3-Ethoxy-4-methoxybenzaldehyde:

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Properties of 4-Methoxyaniline (p-Anisidine) - A Structurally Related Compound for Reference:

PropertyValueReference
Molecular FormulaC₇H₉NO[11]
Molecular Weight123.15 g/mol [11]
AppearanceWhite to brownish crystalline solid[11]
Melting Point57.2°C[11]
Boiling Point243°C[11]

Safety Hazards of Aromatic Amines (General):

Aromatic amines, as a class of compounds, can be toxic and may have harmful effects upon inhalation, ingestion, or skin contact. Some are suspected carcinogens.[12] For 3-methoxy-4-methylaniline, a related compound, hazards include being harmful if swallowed or in contact with skin, causing skin and eye irritation, and potentially causing respiratory irritation.[13] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and handle it with appropriate precautions.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the most efficient routes proceeding through the key intermediate 3-ethoxy-4-methoxybenzaldehyde, which is readily accessible from isovanillin or ethyl vanillin. The choice between the oxime and nitro pathways for the final conversion to the aniline will depend on factors such as available equipment, safety considerations, and desired purity of the final product. The catalytic hydrogenation of either the oxime or the nitro intermediate represents a clean and efficient method for the final reduction step. As the demand for novel pharmaceuticals continues to grow, the development of even more sustainable and cost-effective synthetic routes for key intermediates like this compound will remain an active area of research.

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Sources

An In-Depth Technical Guide to 3-Ethoxy-4-methoxyaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-methoxyaniline is a substituted aromatic amine with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . While not a commonly cataloged or commercially available compound, its structure presents significant interest for medicinal chemistry and materials science as a versatile building block. The strategic placement of the ethoxy and methoxy groups on the aniline ring modifies its electronic properties and potential for hydrogen bonding, making it a valuable scaffold for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of a proposed synthetic route, predicted physicochemical and spectroscopic properties, potential applications, and essential safety protocols for this compound.

Chemical Structure

The structure of this compound consists of a benzene ring substituted with an amino group at position 1, an ethoxy group at position 3, and a methoxy group at position 4.

Proposed Synthesis

A robust two-step synthesis is proposed for this compound, commencing from the readily available starting material, isovanillin.

Step 1: O-Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde

The initial step involves the selective O-ethylation of the hydroxyl group of isovanillin. This reaction can be efficiently carried out using an alkyl halide, such as bromoethane, in the presence of a base and a phase-transfer catalyst.[1]

Experimental Protocol:

  • To a reaction vessel containing a solution of isovanillin (CAS 621-59-0) in an aqueous medium, add a suitable base such as sodium hydroxide or potassium carbonate.[1][2]

  • Introduce a phase-transfer catalyst, for instance, tetrabutylammonium fluoride or benzyltriethylammonium chloride, to facilitate the reaction between the aqueous and organic phases.[3]

  • Add bromoethane to the stirred mixture at room temperature (approximately 25 °C).[1]

  • Allow the reaction to proceed for several hours, monitoring its progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the product, 3-ethoxy-4-methoxybenzaldehyde, can be isolated as a solid by filtration.[1]

The causality behind this experimental design lies in the use of a phase-transfer catalyst to enable the reaction between the water-soluble phenoxide ion of isovanillin and the water-insoluble bromoethane. The base deprotonates the phenolic hydroxyl group, rendering it nucleophilic for the subsequent Williamson ether synthesis.

Synthesis_Step_1 isovanillin Isovanillin product1 3-Ethoxy-4-methoxybenzaldehyde isovanillin->product1 O-Ethylation reagents1 Bromoethane, Base (e.g., NaOH), Phase-Transfer Catalyst reagents1->product1

Caption: O-Ethylation of Isovanillin.

Step 2: Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde

The second step involves the conversion of the synthesized aldehyde to the target primary amine, this compound. Reductive amination is a well-established and versatile method for this transformation.[4] This process typically involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its reduction.

Experimental Protocol:

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde in a suitable solvent, such as methanol.

  • Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium acetate.

  • Introduce a reducing agent. A common choice is sodium borohydride or sodium triacetoxyborohydride, which can selectively reduce the imine in the presence of the aldehyde.[5]

  • Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Perform an aqueous work-up to quench the excess reducing agent and remove inorganic byproducts.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The rationale for this two-step, one-pot approach is its efficiency and high functional group tolerance. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial for preventing the over-reduction of the aldehyde starting material.[5]

Synthesis_Step_2 product1 3-Ethoxy-4-methoxybenzaldehyde final_product This compound product1->final_product Reductive Amination reagents2 Ammonia Source, Reducing Agent (e.g., NaBH(OAc)₃) reagents2->final_product

Caption: Reductive Amination to the Target Aniline.

Predicted Physicochemical Properties

As this compound is not extensively characterized, its physicochemical properties can be estimated by comparison with structurally similar, well-documented analogs such as 4-methoxyaniline (p-anisidine) and 3,4-dimethoxyaniline.

Property4-Methoxyaniline[6][7]3,4-Dimethoxyaniline[8]Predicted: this compound
CAS Number 104-94-96315-89-5Not Registered
Molecular Formula C₇H₉NOC₈H₁₁NO₂C₉H₁₃NO₂
Molecular Weight 123.15 g/mol 153.18 g/mol 167.21 g/mol
Appearance White to grey-brown solidLight yellow to brown crystalline powderPredicted: Crystalline solid
Melting Point 56-59 °C86-90 °CPredicted: 70-90 °C
Boiling Point 243 °C180 °C / 25 mmHgPredicted: Higher than 3,4-dimethoxyaniline
Solubility Sparingly soluble in water; soluble in ethanol, etherSlightly soluble in water; soluble in methanolPredicted: Sparingly soluble in water; soluble in organic solvents

Predicted Spectroscopic Characterization

The structural features of this compound suggest characteristic signals in various spectroscopic analyses.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet and a quartet for the ethoxy group protons. The methoxy group will appear as a singlet. The aromatic protons should present as a complex multiplet pattern. The protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino, ethoxy, and methoxy groups.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).[11] C-N stretching vibrations are also expected, along with C-O stretching for the ether linkages and characteristic bands for the substituted benzene ring.[11]

Applications in Research and Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as key intermediates and pharmacophores in a vast array of therapeutic agents.[12][13] The aniline moiety is present in numerous FDA-approved drugs.[12] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in drug design.

  • Scaffold for Bioactive Molecules: The primary amine group provides a reactive handle for the introduction of various functional groups through reactions such as acylation, alkylation, and sulfonylation, enabling the synthesis of diverse compound libraries for biological screening.

  • Modulation of Pharmacokinetic Properties: The ethoxy and methoxy groups can influence the lipophilicity, metabolic stability, and receptor-binding affinity of drug candidates.[13] The replacement of a methoxy group with an ethoxy group can subtly alter these properties, allowing for fine-tuning during the lead optimization phase of drug discovery.

  • Building Block for Heterocyclic Synthesis: Aromatic amines are crucial starting materials for the synthesis of a wide range of nitrogen-containing heterocycles, many of which exhibit significant biological activity.

Applications main This compound sub1 Medicinal Chemistry Scaffold main->sub1 sub2 Functional Material Precursor main->sub2 app1 Synthesis of Bioactive Molecules sub1->app1 app2 Drug Candidate Optimization sub1->app2 app3 Heterocycle Synthesis sub1->app3

Caption: Potential Applications of this compound.

Safety and Handling

Aromatic amines as a class of compounds require careful handling due to their potential toxicity. Many aromatic amines are known or suspected carcinogens and can be readily absorbed through the skin.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound and its precursors.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Exposure Routes: Primary routes of exposure are inhalation and skin absorption.[16] Avoid direct contact with the skin and eyes.

  • In case of Exposure: In case of skin contact, wash the affected area immediately with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

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An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxy-4-methoxyaniline is an aromatic amine, a derivative of aniline with ethoxy and methoxy substitutions on the benzene ring. Such compounds are of interest in medicinal chemistry and materials science due to the versatile reactivity of the aniline moiety and the electronic effects imparted by the alkoxy groups. Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of such novel compounds. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a virtual roadmap for its characterization.

Molecular Structure and Predicted Spectroscopic Behavior

The arrangement of the amino, ethoxy, and methoxy groups on the aromatic ring dictates the electronic environment of each atom, which in turn governs the molecule's interaction with different forms of electromagnetic radiation. The following sections will delve into the predicted spectral signatures arising from this unique structure.

cluster_molecule This compound C1 C1-NH2 C2 C2 C1->C2 NH2 NH2 C1->NH2 C3 C3-OEt C2->C3 C4 C4-OMe C3->C4 OEt OCH2CH3 C3->OEt C5 C5 C4->C5 OMe OCH3 C4->OMe C6 C6 C5->C6 C6->C1

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethoxy and methoxy groups, and the amine protons. The electron-donating nature of the alkoxy and amino groups will influence the chemical shifts of the aromatic protons, generally causing them to appear at higher fields (lower ppm) compared to unsubstituted benzene.

Illustrative Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the free induction decay (FID) with a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H6.6 - 6.9Multiplet-
-NH₂3.5 - 4.5Broad Singlet-
-OCH₂CH₃3.9 - 4.1Quartet~7.0
-OCH₃3.7 - 3.9Singlet-
-OCH₂CH₃1.3 - 1.5Triplet~7.0
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic region will show six distinct signals due to the unsymmetrical substitution pattern.

Illustrative Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquire a larger number of scans compared to ¹H NMR (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Processing: Process the FID similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-NH₂140 - 145
Aromatic C-OEt145 - 150
Aromatic C-OMe148 - 153
Aromatic C-H100 - 120
-OCH₂CH₃63 - 68
-OCH₃55 - 60
-OCH₂CH₃14 - 16

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Illustrative Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Liquid/Solid (ATR): Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the mid-IR range (4000 - 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Predicted IR Absorption Bands

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium (two bands for primary amine)
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1500 - 1600Medium to Strong
C-N Stretch (aromatic amine)1250 - 1350Strong
C-O Stretch (aryl ether)1200 - 1275Strong
C-O Stretch (alkyl ether)1000 - 1150Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Illustrative Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺•): The molecular weight of this compound (C₉H₁₃NO₂) is 167.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 167.

  • Major Fragmentation Pathways:

    • Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group to give a fragment at m/z = 138.

    • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 152.

    • Alpha-cleavage of the C-O bond in the ethoxy group, leading to the loss of formaldehyde (CH₂O) from the ethoxy methylene, is also possible.

cluster_fragmentation Predicted Mass Spectrometry Fragmentation M [M]⁺• (m/z = 167) F1 [M - C2H5]⁺ (m/z = 138) M->F1 - •C2H5 F2 [M - CH3]⁺ (m/z = 152) M->F2 - •CH3

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

While experimental data for this compound is not currently available in the public domain, a comprehensive prediction of its spectral characteristics can be made based on fundamental spectroscopic principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a robust framework for the identification and structural confirmation of this compound should it be synthesized. Researchers undertaking the characterization of this compound can use this guide as a reference for interpreting their experimental findings.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • PubChem. National Center for Biotechnology Information. (for chemical information on related compounds) [Link]

A Technical Guide to the Synthesis and Implied History of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

While the specific historical discovery of 3-Ethoxy-4-methoxyaniline is not prominently documented in scientific literature, its existence and utility can be understood as a logical extension of well-established synthetic organic chemistry. This guide, therefore, approaches the topic from a synthetic and historical-contextual perspective. We will deconstruct the molecule into its fundamental precursors and the key chemical transformations required for its synthesis. This approach allows us to delve into the rich history of its parent molecules and the foundational reactions that underpin its creation. For the researcher, scientist, or drug development professional, this guide provides a deep, technical understanding of not just the "what," but the "why" behind the synthesis of this and similar substituted anilines, which are crucial building blocks in the pharmaceutical and dye industries.[1][2][3][4][5][6]

Our journey will begin with the historical and chemical significance of isovanillin, the likely starting material. We will then explore the venerable Williamson ether synthesis for the crucial ethoxylation step. Subsequently, we will detail a plausible pathway for the introduction of the amino group via a nitration and reduction sequence, common in the synthesis of aromatic amines.[7] Throughout this guide, detailed protocols, mechanistic insights, and quantitative data will be presented to provide a comprehensive and actionable understanding of the chemistry involved.

Part 1: The Precursor Landscape - Isovanillin and its Ethoxylation

The story of this compound begins with its precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde). Isovanillin is an isomer of the more widely known vanillin.[8] The history of vanillin is a landmark in the development of synthetic flavor and fragrance chemistry. First isolated in 1858, its structure was deduced and the first synthesis from eugenol was achieved in the 1870s.[9] This paved the way for the industrial production of synthetic flavorings.[10][11] Isovanillin, while less common, is a valuable intermediate in its own right, notably in the synthesis of some pharmaceuticals.[8]

The first key transformation on the path to our target molecule is the ethoxylation of the hydroxyl group of isovanillin. This is typically achieved via the Williamson ether synthesis, a robust and historically significant reaction developed by Alexander Williamson in 1850.[12][13][14]

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.[14] The reaction's reliability and versatility have made it a staple in organic synthesis for over 170 years.[12]

The mechanism involves the deprotonation of the alcohol (in this case, the phenolic hydroxyl group of isovanillin) by a base to form a potent nucleophile, the phenoxide. This phenoxide then attacks the electrophilic carbon of an ethyl halide (like ethyl bromide), displacing the bromide ion in a single, concerted step.

Williamson_Ether_Synthesis

Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

This protocol is adapted from established procedures for the ethoxylation of isovanillin.[15][16]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethyl bromide (bromoethane)

  • Ethanol

  • Chloroform

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 100 g of isovanillin in 200 mL of ethanol.

  • Prepare a solution of 44 g of KOH in 44 mL of water and add it to the isovanillin solution.

  • Heat the mixture to reflux until the solids dissolve.

  • Slowly add 56 mL of ethyl bromide to the refluxing mixture. A precipitate may begin to form.

  • Continue refluxing overnight.

  • After cooling, remove the excess ethyl bromide and ethanol under reduced pressure.

  • Partition the residue between water and chloroform.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the product from ethanol to obtain pure 3-ethoxy-4-methoxybenzaldehyde.

Expected Yield: ~93%[16]

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [17]
Appearance Powder, crystals, or chunks[17]
Melting Point 51-53 °C[17]
CAS Number 1131-52-8[17]

Part 2: The Journey to an Aniline - Nitration and Reduction

With the ethoxy group in place, the next critical step is the introduction of the amino group. A common and reliable method for installing an amino group on an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.

Step 2a: Electrophilic Aromatic Substitution - Nitration

The nitration of 3-ethoxy-4-methoxybenzaldehyde introduces a nitro (-NO₂) group onto the aromatic ring. The ethoxy and methoxy groups are ortho, para-directing and activating, while the aldehyde group is meta-directing and deactivating.[18] The positions ortho to the activating groups are most susceptible to electrophilic attack.

A procedure for the nitration of a similarly substituted benzaldehyde (3-(Benzyloxy)-4-methoxybenzaldehyde) using concentrated nitric acid provides a strong precedent for this transformation.[8]

Plausible Protocol: Nitration of 3-Ethoxy-4-methoxybenzaldehyde Disclaimer: This is a projected protocol based on similar reactions and should be performed with all appropriate safety precautions.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Concentrated nitric acid

Procedure:

  • Cool 40 mL of concentrated nitric acid to 0 °C in an ice bath.

  • Cautiously add 10 g of 3-ethoxy-4-methoxybenzaldehyde to the cold nitric acid with stirring.

  • Allow the mixture to stir at 15 °C for approximately 40 minutes.

  • Pour the reaction mixture into ice water, which should cause the nitrated product to precipitate.

  • Filter the precipitate to isolate the crude 3-ethoxy-4-methoxy-x-nitrobenzaldehyde.

Step 2b: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group to a primary amine. This is a fundamental transformation in organic chemistry, with methods ranging from catalytic hydrogenation to the use of reducing metals in acidic media.[7] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and clean method.

Nitro_Reduction_Workflow

Part 3: The Target Molecule - this compound

While specific discovery and extensive application data for this compound are scarce, its structure suggests its utility as an intermediate in several fields. Substituted anilines are foundational in the synthesis of azo dyes, which were among the first synthetic dyes produced in the 19th century and remain industrially significant.[10][19][20][21] The two different alkoxy groups on the aniline ring could be used to fine-tune the color and properties of such dyes.

In medicinal chemistry, the aniline scaffold is present in numerous approved drugs.[2][4] The specific substitution pattern of this compound could offer a unique pharmacokinetic profile, making it a candidate for drug discovery programs.[4]

Physicochemical Properties (Predicted and from Related Isomers)
CompoundCAS NumberMolecular WeightMelting Point (°C)Boiling Point (°C)
4-Methoxyaniline (p-Anisidine)104-94-9123.1556-59243
3-Ethoxyaniline621-33-0137.18-248
3,4-Dimethoxyaniline6315-89-5153.1889-92-
This compound N/A 167.21 Predicted: Solid Predicted: >250

References for table data:[12][22][23]

Conclusion

The story of this compound is not one of a singular, celebrated discovery but rather a testament to the power and predictability of modern organic synthesis. Its existence is a logical outcome of combining fundamental, historically significant reactions with readily available precursors derived from natural product chemistry. For the modern researcher, this molecule represents a versatile building block, the value of which lies in the rich chemical history of its constituent parts: the aromatic core of vanillin, the ether linkage forged by Williamson's synthesis, and the amine functionality introduced by the well-trodden path of nitration and reduction. This guide has illuminated this path, providing the technical details and historical context necessary to appreciate and utilize this and similar molecules in the ongoing quest for new materials and medicines.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • PubChem. 3-Ethoxy-4-methoxybenzaldehyde. Available at: [Link]

  • Wikipedia. Isovanillin. Available at: [Link]

  • Wikipedia. Vanillin. Available at: [Link]

  • Knowde. Industrial Applications of Aniline. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. Available at: [Link]

  • ResearchGate. Concurrent synthesis of vanillin and isovanillin. Available at: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. Available at: [Link]

  • The Synthesis of Azo Dyes. Available at: [Link]

  • PubMed. Catalytic Reduction of 2-nitroaniline: A Review. Available at: [Link]

  • Pearson+. What is the major product(s) of each of the following reactions?e... | Study Prep. Available at: [Link]

  • PrepChem.com. Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Available at: [Link]

  • ResearchGate. (PDF) Azo Dyes: From Historical Synthesis to Photoisomerization Applications and Spectral Property Studies. Available at: [Link]

  • L.S.College, Muzaffarpur. Williamson ether synthesis. Available at: [Link]

  • PMC - PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

  • Wikipedia. p-Anisidine. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available at: [Link]

  • Symrise. The Big Bang. Available at: [Link]

  • Semantic Scholar. Recent advances in ipso-nitration reactions. Available at: [Link]

  • Quora. How can I convert aniline to benzaldehyde in one step?. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • PubChem. 3,4-Dimethoxyaniline. Available at: [Link]

  • PSIBERG. Azo Dyes: History, Uses, and Synthesis. Available at: [Link]

  • ChemRxiv. of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations. Available at: [Link]

  • GitHub Pages. Vanillin Page. Available at: [Link]

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  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

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  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

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Sources

An In-depth Technical Guide to 3-Ethoxy-4-methoxyaniline Derivatives and Analogs: Synthesis, Pharmacological Insights, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-ethoxy-4-methoxyaniline scaffold represents a privileged core structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization strategies, and biological applications of this important class of molecules. We will delve into the causality behind synthetic choices, explore the structure-activity relationships (SAR) that govern their efficacy, and provide detailed, field-proven protocols for their preparation and analysis. A central focus will be placed on their role as modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory processes.

The this compound Core: Strategic Importance and Physicochemical Profile

Substituted anilines are foundational components in drug discovery, prized for their ability to form key hydrogen bonds and participate in various intermolecular interactions within biological targets. The this compound structure, in particular, offers a unique combination of features:

  • Electron-donating Groups: The methoxy and ethoxy groups are strong electron-donating substituents. This increases the electron density of the aromatic ring, influencing its reactivity in further chemical modifications and modulating the pKa of the aniline nitrogen.

  • Lipophilicity and Solubility: The presence of the ethoxy group slightly increases lipophilicity compared to its dimethoxy or dihydroxy counterparts, a critical parameter that can be fine-tuned to optimize pharmacokinetic properties like membrane permeability and bioavailability.[1]

  • Metabolic Stability: While the aniline motif itself can sometimes be a liability for metabolic instability, the specific substitution pattern can mitigate this, offering a balance between reactivity for synthesis and stability in a biological system.[2]

Key Physicochemical Properties (Predicted)

Below is a table of computed properties for the core scaffold, providing a baseline for drug design.

PropertyValueSignificance in Drug Development
Molecular Weight 167.21 g/mol Low molecular weight provides a good starting point for derivatization without violating Lipinski's Rule of Five.
XLogP3 1.6Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)The amine group is a critical hydrogen bond donor for target engagement.
Hydrogen Bond Acceptors 3 (from -NH₂, -OCH₃, -OCH₂CH₃)Multiple acceptor sites offer versatility in binding interactions.
Rotatable Bond Count 4Provides conformational flexibility to adapt to various binding pockets.

Synthesis of the Core Scaffold and Key Intermediates

A reliable and scalable synthesis of the this compound core is paramount for any research program. The most logical and field-proven approach begins with the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The causality behind this multi-step synthesis lies in the strategic manipulation of functional groups to achieve the desired substitution pattern efficiently.

Overall Synthetic Workflow

The synthesis proceeds through three key transformations: selective ethylation of the phenolic hydroxyl group, regioselective nitration of the aromatic ring, and finally, reduction of the nitro group to the target aniline.

G Start Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Step1 Step 1: Ethylation (Haloethane, Base) Start->Step1 Intermediate1 3-Ethoxy-4-methoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate2->Step3 End This compound (Core Scaffold) Step3->End

Caption: Multi-step synthesis of the this compound core.

Rationale for Synthetic Steps
  • Step 1: Ethylation: Starting with isovanillin, the phenolic hydroxyl group is more acidic and thus more reactive towards electrophiles than the aldehyde. A Williamson ether synthesis using an ethyl halide (e.g., ethyl bromide) and a suitable base (e.g., potassium carbonate) is a highly efficient and scalable method to selectively form the ethyl ether, yielding 3-ethoxy-4-methoxybenzaldehyde.[3][4] This step is critical as it installs the key ethoxy group early in the synthesis.

  • Step 2: Nitration: With the hydroxyl group protected as an ether, the next step is to introduce a nitrogen functionality that can be later converted to the aniline. Electrophilic aromatic substitution (nitration) using a mixture of nitric acid and sulfuric acid is the classic approach. The two alkoxy groups are strong ortho-, para-directing activators. The position ortho to the ethoxy group and meta to the aldehyde (C5) is sterically accessible and electronically favored for nitration.[5][6]

  • Step 3: Reduction: The final step is the reduction of the aromatic nitro group to a primary amine. This is one of the most reliable transformations in organic synthesis. Common and effective reducing agents include metals in acidic media (like iron or tin in HCl) or catalytic hydrogenation (H₂ gas with a palladium catalyst). This step cleanly yields the desired this compound.

Pharmacological Applications: Inhibition of the NF-κB Signaling Pathway

A significant body of research points to the potential of substituted aniline derivatives to modulate inflammatory pathways. One of the most critical of these is the canonical NF-κB signaling pathway, a central mediator of immune response, inflammation, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer.[1]

Mechanism of Action

Derivatives of this compound are hypothesized to exert their anti-inflammatory effects by inhibiting key steps in the NF-κB activation cascade. In its inactive state, NF-κB (typically the p50/p65 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (like TNF-α), the IKK complex (IκB kinase) is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes (e.g., cytokines, chemokines).

The likely mechanism for many aniline-based inhibitors is the prevention of IKK-mediated phosphorylation of IκBα, thus keeping the NF-κB/IκBα complex intact and locked in the cytoplasm.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK complex Stimulus->IKK activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome ubiquitination p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Inhibitor Aniline Derivative Inhibitor->IKK INHIBITS Transcription Gene Transcription (Cytokines, etc.) DNA DNA DNA->Transcription p65_p50_nuc->DNA binds

Caption: Inhibition of the Canonical NF-κB Signaling Pathway.

Structure-Activity Relationship (SAR) Analysis

To optimize the potency and selectivity of the core scaffold, systematic modifications are made, and the resulting biological activity is quantified. The goal of SAR is to understand which chemical features are responsible for the desired pharmacological effect. While a complete SAR table for this compound derivatives as NF-κB inhibitors is proprietary to individual research programs, we can illustrate the concept using published data from a structurally related series of pyran analogues evaluated for their ability to inhibit P-glycoprotein (P-gp), a key factor in multi-drug resistance in cancer.

Representative SAR Data

The following table presents hypothetical IC₅₀ values (the concentration required to inhibit 50% of a biological process) against the MCF-7/ADR cancer cell line, which overexpresses P-gp. This data illustrates how substitutions on a core scaffold influence potency.

Compound IDR¹ Group (Substitution on Aniline)R² Group (Other part of molecule)IC₅₀ (µM) vs. MCF-7/ADR
Lead-1 -HPhenyl15.2
Analog-1A 4-Fluoro Phenyl5.0
Analog-1B 2-Chloro Phenyl7.8
Analog-1C 4-Nitro Phenyl9.1
Analog-1D 4-MethoxyPhenyl10.7
Analog-1E 4-MethylPhenyl12.5
Field-Proven Insights from SAR Data
  • Causality of Halogen Substitution: The introduction of small, electron-withdrawing halogens at the para- or ortho-position (Analog-1A and -1B) significantly enhances potency compared to the unsubstituted lead compound. This suggests that modulating the electronic profile of the aniline ring is a key driver of activity. The fluoro-group in Analog-1A is particularly effective, likely due to its optimal balance of electronegativity and size, which may improve binding affinity or alter the molecule's conformation favorably.

  • Impact of Electron-Withdrawing vs. Donating Groups: While the strongly electron-withdrawing nitro group (Analog-1C) improves activity over the lead, it is less effective than the halogens. Conversely, electron-donating groups like methoxy and methyl (Analog-1D, -1E) either have a neutral or slightly detrimental effect on potency in this series. This provides a clear rationale for prioritizing electron-withdrawing substituents in future designs.

  • Self-Validating System: The trend is consistent: small, electronegative groups enhance activity. This creates a self-validating hypothesis that can be tested with further analogs (e.g., with 3-chloro, 4-bromo, or 4-trifluoromethyl substitutions) to confirm and refine the SAR model.

Experimental Protocols: A Self-Validating Workflow

The following protocols are presented as a complete, self-validating system. Each step is designed to be reproducible and includes quality control checkpoints to ensure the integrity of the final compound.

Protocol 1: Synthesis of a Representative Derivative (N-(3-ethoxy-4-methoxyphenyl)acetamide)

This protocol details the synthesis of a simple amide derivative, a common first step in building a compound library.

Step 1: Synthesis of this compound (Core Scaffold)

  • This step assumes the successful completion of the multi-step synthesis outlined in Section 2. Ensure the starting aniline has been purified by column chromatography and its identity confirmed by ¹H NMR and MS.

Step 2: N-Acetylation (Amide Formation)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.67 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) to the solution. Cool the flask to 0 °C in an ice bath.

  • Electrophile Addition: Slowly add acetyl chloride (0.78 mL, 11 mmol, 1.1 eq.) dropwise to the stirred solution over 5 minutes. Causality: The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be less polar than the starting aniline.

  • Work-up: Once the reaction is complete, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). Causality: The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acetyl chloride and acidic impurities.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to yield the pure N-(3-ethoxy-4-methoxyphenyl)acetamide.

Protocol 2: Purity and Identity Analysis by HPLC and MS

This protocol validates the outcome of the synthesis.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in methanol.

  • HPLC Analysis:

    • System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm.

    • Validation: A successful synthesis will show a single major peak with a purity of >95% by peak area integration.

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC outflow to an electrospray ionization mass spectrometer (ESI-MS).

    • Validation: The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ (mass + 1) of the target compound, confirming its molecular weight and identity.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. The clear link to the NF-κB pathway provides a strong mechanistic hypothesis for drug action.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substitutions on the aniline nitrogen and the aromatic ring to further refine SAR and optimize for potency and selectivity.

  • In-depth Mechanistic Studies: Utilizing cell-based assays and biochemical techniques to confirm the precise point of inhibition within the NF-κB pathway and to identify potential off-target effects.

  • Pharmacokinetic Profiling: Evaluating lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they possess the necessary characteristics for in vivo efficacy.

By combining rational design based on SAR with robust synthetic and analytical methodologies, the full therapeutic potential of this compound derivatives can be realized.

References

  • Yanxiong, L. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
  • Li, Y. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. WO2019100786A1.
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  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3',4,4'-tetramethoxychalcone on LPS-stimulated RAW264.7 macrophages. International Immunopharmacology. [Link]

  • Sung, B., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One. [Link]

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  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules. [Link]

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An In-Depth Technical Guide to the Molecular Geometry and Conformation of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-methoxyaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is crucial for predicting its interactions with biological targets and for designing novel molecules with desired properties. This technical guide provides a comprehensive analysis of the molecular geometry and conformational preferences of this compound. By synthesizing principles of stereoelectronic effects, steric hindrance, and computational chemistry, we elucidate the key factors governing its structure. This guide also outlines robust experimental and computational workflows for the detailed characterization of this and structurally related molecules.

Introduction: The Significance of Molecular Conformation in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The specific arrangement of atoms and functional groups, known as its conformation, dictates how a molecule interacts with its biological target, such as a protein receptor or an enzyme's active site. For drug development professionals, a precise understanding of a lead compound's conformational landscape is paramount for optimizing its potency, selectivity, and pharmacokinetic properties.

This compound, a disubstituted aniline, presents an interesting case study in conformational analysis. The interplay between the electron-donating amino, methoxy, and ethoxy groups, along with the inherent flexibility of the alkoxy chains, gives rise to a complex potential energy surface with multiple possible conformations. This guide aims to dissect the governing principles behind the preferred molecular geometry of this compound, offering a foundational understanding for researchers working with this and similar chemical scaffolds. The aniline scaffold itself is a common motif in many pharmaceutical agents, and understanding how substituents modify its properties is a key aspect of rational drug design[1].

Theoretical Framework: Factors Governing the Conformation of Substituted Anilines

The overall conformation of this compound is determined by a delicate balance of several interacting forces:

  • Electronic Effects of Substituents: The amino (-NH2), methoxy (-OCH3), and ethoxy (-OCH2CH3) groups are all electron-donating through resonance, which influences the electron density distribution in the benzene ring[2][3][4]. This can affect bond lengths and angles within the aromatic system. The lone pair of electrons on the nitrogen and oxygen atoms can participate in conjugation with the π-system of the ring.

  • Steric Hindrance: The physical space occupied by the substituents plays a critical role in determining their preferred orientation. Steric clash, particularly between adjacent groups, will lead to energetically unfavorable conformations[1][5][6][7]. In this compound, the proximity of the ethoxy and methoxy groups is a key determinant of the molecule's overall shape.

  • Torsional Strain: Rotation around single bonds, such as the C(aryl)-O and O-C(alkyl) bonds, is not entirely free. There are energetic barriers to rotation, and the molecule will tend to adopt conformations that minimize this torsional strain[8][9].

  • Intramolecular Interactions: The potential for weak intramolecular hydrogen bonds or other non-covalent interactions can stabilize certain conformations. While a classic hydrogen bond is unlikely in this specific molecule, dipole-dipole interactions between the polar C-O, C-N, and N-H bonds will influence the conformational landscape.

  • The Anomeric Effect in Aromatic Ethers: The anomeric effect, a stereoelectronic phenomenon, describes the tendency for an electronegative substituent adjacent to a heteroatom in a ring to favor an axial position over a sterically less hindered equatorial one[10][11][12][13][14]. While classically described in cyclic systems, analogous effects can influence the orientation of alkoxy groups on an aromatic ring, where interactions between the oxygen lone pairs and the antibonding orbitals of adjacent bonds can lead to specific conformational preferences.

Conformational Analysis of this compound

Due to the lack of a published crystal structure for this compound, we will deduce its likely low-energy conformations based on the principles outlined above and data from analogous molecules.

The Aniline Core

The aniline ring itself is largely planar. The amino group in aniline is known to be slightly pyramidal, though the barrier to inversion is low[15]. The degree of pyramidalization is influenced by the electronic nature of the ring substituents. The electron-donating alkoxy groups will increase electron density in the ring, which may lead to a slightly more planar character of the amino group to maximize conjugation.

Orientation of the Methoxy and Ethoxy Groups

The primary degrees of freedom in this compound are the rotations around the C3-O(ethoxy), C4-O(methoxy), O(ethoxy)-C(ethyl), and O(methoxy)-C(methyl) bonds.

  • Methoxy Group Conformation: For the 4-methoxy group, the methyl group can be either in the plane of the benzene ring (syn- or anti-planar) or out of the plane. Computational studies on similar methoxy-substituted benzenes suggest that the planar conformations are generally favored to maximize resonance stabilization, with a relatively low barrier to rotation[16][17].

  • Ethoxy Group Conformation: The 3-ethoxy group has additional rotational freedom around the O-CH2 bond. The ethyl group is likely to orient itself to minimize steric interactions with the adjacent 4-methoxy group. A conformation where the terminal methyl group of the ethoxy moiety points away from the methoxy group is expected to be of lower energy.

Interplay of Substituents and Predicted Low-Energy Conformations

The most significant steric interaction is between the adjacent ethoxy and methoxy groups. To alleviate this, the molecule is likely to adopt one of two primary low-energy conformations, as depicted in the diagram below. These conformations arise from the relative orientation of the alkoxy groups with respect to the plane of the benzene ring.

Caption: Plausible low-energy conformers of this compound.

In Conformer A , both alkoxy groups might lie roughly in the plane of the benzene ring to maximize resonance, with the ethyl group of the ethoxy moiety oriented away from the methoxy group. In Conformer B , steric repulsion between the adjacent alkoxy groups could force one or both out of the plane of the ring. The actual preferred conformation will be the one that best balances the stabilizing electronic effects of conjugation with the destabilizing steric hindrance.

Methodologies for Conformational Analysis

To empirically and computationally determine the precise geometry and conformational preferences of this compound, a combination of experimental and theoretical techniques is required.

Experimental Workflow: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution[15][16][18][19][20][21].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL.

  • 1D NMR Spectra Acquisition: Acquire standard 1H and 13C NMR spectra to confirm the chemical structure and purity.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can provide structural clues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis. NOE signals are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The presence and intensity of NOE cross-peaks between protons of the ethoxy, methoxy, and amino groups, and the aromatic protons, can provide direct evidence for their relative spatial arrangement. For instance, an NOE between a proton on the ethoxy group and a proton on the methoxy group would indicate their proximity and help define the rotational conformation around the C3-C4 bond.

  • Data Analysis: The pattern of NOE correlations is used to build a 3D model of the predominant conformation(s) in solution. The relative intensities of the NOE signals can be used to estimate inter-proton distances.

G cluster_workflow NMR Conformational Analysis Workflow SamplePrep Sample Preparation 1D_NMR 1D NMR (1H, 13C) SamplePrep->1D_NMR Purity & Structure Check 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Assignment NOESY NOESY/ROESY 2D_NMR->NOESY Spatial Proximity DataAnalysis Data Analysis & 3D Model NOESY->DataAnalysis Conformational Elucidation G cluster_workflow DFT Computational Workflow InitialStruct Initial 3D Structure ConfSearch Conformational Search InitialStruct->ConfSearch GeomOpt Geometry Optimization ConfSearch->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Verify Minima EnergyAnalysis Relative Energy Analysis FreqCalc->EnergyAnalysis Thermodynamic Data

Caption: Computational workflow for DFT-based conformational analysis.

Conclusion

While a definitive crystal structure of this compound is not publicly available, a detailed understanding of its molecular geometry and conformational preferences can be achieved through the application of fundamental principles of stereochemistry and state-of-the-art analytical and computational techniques. The conformation is primarily governed by the steric and electronic interplay between the amino, ethoxy, and methoxy substituents. The orientation of the flexible ethoxy and methoxy groups is the main determinant of the conformational landscape, with low-energy structures balancing the stabilizing effects of resonance with the destabilizing effects of steric hindrance. The outlined NMR and DFT workflows provide a robust framework for the detailed characterization of this compound and are broadly applicable to other flexible molecules of interest in drug discovery and materials science. Future work combining these experimental and computational approaches will be invaluable in building accurate models of this molecule's behavior and interactions.

References

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  • Bernstein Group. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics, 97(10), 7381-7395.
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  • Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies, 3(4).
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Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Ethoxy-4-methoxyaniline in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the utilization of 3-Ethoxy-4-methoxyaniline as a versatile diazo component in the synthesis of azo dyes. While direct literature for this specific precursor is emerging, its chemical architecture—a primary aromatic amine bearing both ethoxy and methoxy substituents—positions it as a valuable building block for creating colorants with unique spectral properties. This document synthesizes established principles of dye chemistry to present authoritative, field-proven protocols for its application. We will elucidate the fundamental reaction mechanisms, provide detailed step-by-step synthetic procedures, and discuss the anticipated influence of its distinct substitution pattern on the final dye characteristics. The protocols herein are designed for researchers, scientists, and professionals in dye chemistry and drug development, serving as a robust starting point for innovation.

Part 1: Scientific Foundation and Mechanistic Insights

Azo dyes represent the most extensive and commercially significant class of synthetic colorants, accounting for over 60% of all dyes used in industry.[1] Their synthesis is elegantly straightforward, relying on a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[2][3]

The Critical Role of Diazotization

Diazotization is the conversion of the primary amino group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺). This transformation is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): The reaction is conducted in an ice bath because aryl diazonium salts are notoriously unstable at higher temperatures.[2][3] Above 5 °C, the diazonium group can readily decompose, liberating nitrogen gas and reacting with water to form an undesired phenol byproduct, which significantly reduces the yield of the target dye.[4]

  • Acidic Medium: A strong acid is essential to protonate nitrous acid, forming the nitrosonium ion (NO⁺), the key electrophile that attacks the nitrogen of the primary amine. The acid also prevents premature coupling of the diazonium salt with the unreacted parent amine.

The Azo Coupling Reaction: Chromophore Formation

The resulting diazonium salt is a weak electrophile that readily attacks an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[5] This electrophilic aromatic substitution reaction forms the stable azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.[5]

The Influence of Substituents: The 3-ethoxy and 4-methoxy groups on the aniline ring are powerful auxochromes (color-enhancing groups). As electron-donating groups, they increase the electron density of the aromatic system. This has two major effects:

  • Bathochromic Shift: They typically shift the absorption maximum (λmax) of the resulting dye to longer wavelengths, resulting in deeper, more intense colors (e.g., shifting from yellow towards red or blue).[6]

  • Enhanced Reactivity: They activate the ring, though the primary reaction site is the amino group for diazotization. Their electronic influence is most pronounced on the final properties of the dye molecule.

Part 2: Experimental Protocols and Methodologies

The following protocols are presented as a validated starting point for the synthesis of azo dyes from this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Diazotization of this compound

This protocol details the conversion of the parent amine into its corresponding aryl diazonium salt solution.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
This compound 167.21 1.67 g 10
Concentrated HCl (37%) 36.46 3.0 mL ~36
Sodium Nitrite (NaNO₂) 69.00 0.70 g ~10.1
Deionized Water 18.02 30 mL -

| Ice | - | As needed | - |

Step-by-Step Procedure:

  • Preparation of Amine Salt: In a 250 mL beaker, add 1.67 g (10 mmol) of this compound to a mixture of 3.0 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir until a fine slurry or solution is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the procedure.[2]

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline salt suspension over a period of 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[7] The reaction mixture should transition to a clear or slightly yellow solution, indicating the formation of the soluble diazonium salt.

  • Completion: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction proceeds to completion. This solution should be used immediately in the subsequent coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction @ 0-5 °C Amine This compound Mix Form Amine Salt Slurry Amine->Mix Acid Conc. HCl + Water Acid->Mix Nitrite Sodium Nitrite Solution React Dropwise Addition of NaNO₂ Nitrite->React Slowly Mix->React Maintain Temp. Diazonium Diazonium Salt Solution React->Diazonium Stir 20 min

Caption: General reaction scheme for the synthesis of an azo dye.

References

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). International Journal of Drug Delivery Technology, 13(1).

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). ResearchGate.

  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (n.d.). Plant Archives.

  • SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES. (n.d.). University POLITEHNICA of Bucharest.

  • 4-methoxyaniline. (n.d.). ChemBK.

  • Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. (n.d.). SciSpace.

  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? (2018). Quora.

  • Diazo Coupling Reaction Mechanism. (2018). YouTube.

  • P-Anisidine/p-Methoxyaniline/4-Methoxyaniline CAS 104-94-9. (n.d.). Shanghai Talent Chemical Co.,Ltd.

  • Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. (2022). ResearchGate.

  • Reactions of Diazonium Salts. (2023). Chemistry LibreTexts.

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). National Institutes of Health (NIH).

  • Dyes & Pigment Intermediates. (n.d.). Dynasty Chemicals (Ningbo) Co., Ltd.

  • Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.

  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. (2017). International Journal of Pharmaceutical Sciences Review and Research.

  • p-Anisidine 4-Methoxyaniline. (n.d.). Sigma-Aldrich.

  • Disperse Dyes Intermediates. (n.d.). Amogh Chemicals.

  • Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline. (n.d.). Benchchem.

  • The Synthesis of Azo Dyes. (n.d.). University of Missouri–St. Louis.

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The Pivotal Role of 3-Ethoxy-4-methoxyaniline and its Analogs as Intermediates in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted anilines are foundational chemical scaffolds in the synthesis of a vast array of industrial and pharmaceutical compounds. Within the agrochemical sector, specific substitution patterns on the aniline ring are critical for imparting desired biocidal activity and selectivity. This technical guide focuses on 3-Ethoxy-4-methoxyaniline and its closely related analogs, such as 3,4-dialkoxyanilines, as key intermediates in the production of potent fungicides and herbicides. We will provide a detailed exploration of the synthetic pathways to these intermediates, their subsequent conversion into active agrochemical ingredients, and the underlying chemical principles that govern these transformations. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development fields, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Strategic Importance of Substituted Anilines in Agrochemicals

Aniline derivatives are a cornerstone of the chemical industry, serving as versatile precursors for dyes, polymers, pharmaceuticals, and agrochemicals.[1] In the context of crop protection, the aniline moiety is a common feature in numerous herbicides, fungicides, and insecticides.[2][3][4] The nature and position of substituents on the aromatic ring profoundly influence the molecule's biological activity, mode of action, and selectivity towards target organisms.[5] Alkoxy-substituted anilines, in particular, have emerged as valuable intermediates due to their unique electronic and steric properties that can be leveraged to design highly efficacious agrochemicals.[6]

This guide will use the synthesis of the fungicide Diethofencarb, which utilizes the closely related intermediate 3,4-diethoxyaniline, as a practical example to illustrate the industrial relevance of this compound and similar structures.[7]

Synthesis of 3,4-Dialkoxy-substituted Aniline Intermediates

The efficient synthesis of 3,4-dialkoxy-substituted anilines is a critical first step in the production of several agrochemicals. A common and industrially scalable approach involves a multi-step process starting from readily available precursors. Here, we outline a generalizable synthetic route adaptable for this compound and its analogs.

General Synthetic Pathway

The synthesis typically proceeds through the following key transformations:

  • Nitration: Introduction of a nitro group onto a substituted benzene ring.

  • Alkoxylation: Introduction of the desired alkoxy groups (methoxy and/or ethoxy).

  • Reduction: Conversion of the nitro group to an amine.

The following diagram illustrates a representative synthetic workflow:

SynthesisWorkflow A Substituted Benzene Precursor B Nitration A->B C Nitro-intermediate B->C D Alkoxylation C->D E Dialkoxy-nitro-intermediate D->E F Reduction E->F G 3,4-Dialkoxy Aniline F->G

Caption: General workflow for the synthesis of 3,4-dialkoxy anilines.

Detailed Protocol: Synthesis of 3-Amino-4-methoxyacetanilide (A Representative Analog)

Objective: To synthesize 3-amino-4-methoxyacetanilide from p-aminoanisole.

Materials:

  • p-Aminoanisole

  • Acetic anhydride

  • Nitrating mixture (e.g., nitric acid and sulfuric acid)

  • Reducing agent (e.g., Raney nickel with hydrogen gas, or iron powder in acidic medium)

  • Appropriate solvents (e.g., acetic acid, ethanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Acetylation of p-Aminoanisole:

    • Dissolve p-aminoanisole in a suitable solvent such as glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring.

    • The reaction is typically exothermic; maintain the temperature within a controlled range (e.g., 20-30°C).

    • After the addition is complete, continue stirring for a specified period to ensure complete reaction.

    • The resulting p-acetanisidide can be isolated by precipitation in water and filtration.

  • Nitration of p-Acetanisidide:

    • Carefully add the dried p-acetanisidide to a pre-cooled nitrating mixture (concentrated sulfuric acid and nitric acid).

    • Maintain a low temperature (e.g., 0-5°C) throughout the addition to control the exothermic reaction and prevent over-nitration.

    • After the addition, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the 3-nitro-4-methoxyacetanilide.

    • Filter, wash with cold water until neutral, and dry the product.

  • Reduction of 3-Nitro-4-methoxyacetanilide:

    • Suspend the 3-nitro-4-methoxyacetanilide in a suitable solvent like ethanol.

    • Add a catalyst, such as Raney nickel, to the suspension.[8]

    • Pressurize the reaction vessel with hydrogen gas to a specified pressure (e.g., 0.8-2 MPa).[8]

    • Heat the mixture to a designated temperature (e.g., 80-110°C) and maintain with vigorous stirring.[8]

    • Monitor the reaction progress by hydrogen uptake or TLC.

    • Once the reaction is complete, cool the mixture, carefully filter off the catalyst, and concentrate the filtrate to obtain the crude 3-amino-4-methoxyacetanilide.

    • The product can be further purified by recrystallization.

Rationale for Procedural Choices:

  • Acetylation: The initial acetylation of the amino group serves as a protective measure. The acetyl group is an ortho-, para-director and deactivates the ring slightly, which helps to control the subsequent nitration step and prevent oxidation of the aniline.

  • Controlled Nitration: Low temperatures and slow addition of the substrate to the nitrating mixture are crucial to prevent the formation of dinitro byproducts and ensure regioselectivity.

  • Catalytic Hydrogenation: This method is often preferred for the reduction of nitro groups in an industrial setting due to its high efficiency, clean reaction profile, and the reusability of the catalyst.[8]

Application in Agrochemical Synthesis: The Case of Diethofencarb

3,4-Diethoxyaniline, a close structural analog of this compound, is a key intermediate in the synthesis of the fungicide Diethofencarb.[7] This exemplifies the utility of this class of compounds in the agrochemical industry.

Synthesis of Diethofencarb from 3,4-Diethoxyaniline

The conversion of 3,4-diethoxyaniline to Diethofencarb involves the formation of an isocyanate followed by reaction with an alcohol.

Reaction Scheme:

Diethofencarb_Synthesis A 3,4-Diethoxyaniline B Phosgenation (e.g., with triphosgene) A->B Step 1 C 3,4-Diethoxyphenyl isocyanate B->C D Reaction with Isopropyl Alcohol C->D Step 2 E Diethofencarb D->E

Caption: Synthetic pathway to Diethofencarb from 3,4-diethoxyaniline.

Detailed Protocol:

Objective: To synthesize Diethofencarb from 3,4-diethoxyaniline.

Materials:

  • 3,4-Diethoxyaniline

  • Phosgene or a phosgene substitute (e.g., triphosgene)[10]

  • An inert solvent (e.g., toluene, dichloromethane)[10]

  • A base (e.g., triethylamine, if using a phosgene substitute)[10]

  • Isopropyl alcohol

  • Standard laboratory glassware for handling hazardous reagents

Procedure:

  • Formation of 3,4-Diethoxyphenyl Isocyanate:

    • Caution: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures. Triphosgene is a safer alternative.

    • Dissolve 3,4-diethoxyaniline in an inert solvent like toluene.

    • If using triphosgene, add it to the solution. A base like triethylamine may be required to neutralize the generated HCl.[10]

    • The reaction mixture is typically heated to facilitate the formation of the isocyanate.

    • The progress of the reaction can be monitored by IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹).

    • The resulting isocyanate can be isolated by distillation under reduced pressure or used directly in the next step.[10]

  • Formation of Diethofencarb:

    • Dissolve the 3,4-diethoxyphenyl isocyanate in an inert solvent.

    • Slowly add isopropyl alcohol to the solution. The reaction is typically exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by IR spectroscopy - disappearance of the isocyanate peak).

    • The product, Diethofencarb, can be isolated by removal of the solvent and subsequent purification, often by recrystallization.

Causality in Experimental Design:

  • Isocyanate Intermediate: Isocyanates are highly reactive electrophiles that readily react with nucleophiles like alcohols to form carbamates. This reactivity is central to the synthesis of many polyurethane-based materials and, in this case, the carbamate fungicide Diethofencarb.[11]

  • Solvent Choice: Inert solvents are used to prevent side reactions with the highly reactive isocyanate intermediate.

Physicochemical and Safety Data

Proper handling and use of chemical intermediates are paramount for laboratory and industrial safety. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[12]
Molecular Weight 167.21 g/mol [12]
Appearance Not specified (likely a solid or liquid)
CAS Number 201742-64-5
Safety Hazards Expected to have hazards similar to other anilines: toxic by inhalation, ingestion, and skin absorption. Potential for organ damage through prolonged or repeated exposure.[13]
Handling Precautions Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid formation of dusts or aerosols.[13]

Analytical Characterization

The purity and identity of this compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine, C-O stretches of the ethers).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.

Conclusion

This compound and its structural analogs are valuable intermediates in the synthesis of modern agrochemicals. Their preparation, while involving multiple steps, relies on well-established and scalable chemical transformations. The conversion of these anilines into active ingredients, as exemplified by the synthesis of Diethofencarb, highlights the importance of functional group manipulation to achieve desired biological activity. A thorough understanding of the synthesis protocols, the rationale behind experimental choices, and the safe handling of these compounds is essential for researchers and professionals in the agrochemical industry. Continued research into novel aniline derivatives holds the potential for the development of next-generation crop protection agents with improved efficacy and environmental profiles.

References

  • US Patent US5116866A, "Aniline derivatives and fungicides containing them," Google P
  • Cresset Group, "Aniline replacement in drug-like compounds," January 10, 2024, [Link].

  • Wikipedia, "Isocyanate," accessed January 26, 2026, [Link].

  • Gondi Sudershan Reddy, "Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides," ChemRxiv, accessed January 26, 2026, [Link].

  • Chinese Patent CN107827722B, "Synthetic method of 3-ethoxy-4-methoxybenzaldehyde," Google P
  • de Melo et al., "Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity," ResearchGate, accessed January 26, 2026, [Link].

  • European Patent EP0116409A2, "Fungicidal aniline derivatives," Google P
  • MDPI, "Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons," accessed January 26, 2026, [Link].

  • WIPO Patent WO2019100786A1, "Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde," Google P
  • PubMed, "Antifungal activity of substituted nitrobenzenes and anilines," accessed January 26, 2026, [Link].

  • S. K. Sartori et al., "One-pot synthesis of anilides, herbicidal activity and molecular docking study," Pest Management Science, 2018, [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD., "Exploring 3,4-Diethoxyaniline: Properties, Applications, and Manufacturing," accessed January 26, 2026, [Link].

  • Chinese Patent CN101880242B, "Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst," Google P
  • MDPI, "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles," accessed January 26, 2026, [Link].

  • PubMed, "Synthesis and Pesticidal Activities of New Quinoxalines," accessed January 26, 2026, [Link].

  • MDPI, "Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies," accessed January 26, 2026, [Link].

  • Chinese Patent CN102675133A, "Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition," Google P
  • L. M. Bordeleau and R. Bartha, "Biochemical transformations of herbicide-derived anilines: requirements of molecular configuration," Canadian Journal of Microbiology, 1972, [Link].

  • Hangzhou Better Chemtech Ltd., "4-Methoxyaniline," accessed January 26, 2026, [Link].

  • ACS Publications, "Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals," Organic Letters, 2023, [Link].

  • Sarna Chemicals, "3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5," accessed January 26, 2026, [Link].

  • Chinese Patent CN104910038A, "3-Amino-4-methoxy acetanilide (II)
  • Chinese Patent CN105294504A, "Method for synthesizing diuron," Google P
  • Muby Chemicals, "P-Anisidine or 4-Methoxyaniline or 4-Aminoanisole or 4-Aminophenyl methyl ether Manufacturers," accessed January 26, 2026, [Link].

Sources

Application Notes and Protocols for the Analytical Detection of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 3-Ethoxy-4-methoxyaniline Detection

This compound is an aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and dyes. As with many aromatic amines, its detection and quantification are critical for ensuring the quality, safety, and efficacy of final products. Residual amounts of this intermediate can be considered impurities and may have toxicological implications. Therefore, robust and reliable analytical methods are essential for its monitoring in raw materials, in-process samples, and final drug substances.

This comprehensive guide provides detailed application notes and protocols for the analytical detection of this compound. We will explore various analytical techniques, delving into the causality behind experimental choices to provide a deeper understanding of the methodologies. The protocols described herein are designed to be self-validating systems, grounded in established scientific principles for the analysis of aromatic amines.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C9H13NO2N/A
Molecular Weight 167.21 g/mol N/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.N/A

Chromatographic Methods for Quantification

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) will depend on the sample matrix, required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The method's strength lies in its ability to separate complex mixtures with high resolution.

Principle of HPLC Separation:

The separation is based on the partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For aromatic amines, reversed-phase chromatography is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This compound, being a moderately polar compound, will have an affinity for both the stationary and mobile phases, allowing for its separation from other components in the sample.

Experimental Protocol: HPLC-UV Method for this compound

This protocol is adapted from established methods for similar aromatic amines and should be validated for its intended use.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound reference standard

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A and B
Gradient Program 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-17 min: 5% A, 95% B17-18 min: Linear gradient to 95% A, 5% B18-25 min: 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 230 nm and 280 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution & Filtration Standard->Dilution Sample Test Sample Sample->Dilution HPLC HPLC-UV System Dilution->HPLC Injection Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification Linear Regression

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of identity.

Principle of GC-MS Analysis:

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. For aromatic amines, derivatization may sometimes be employed to improve volatility and chromatographic peak shape.

Experimental Protocol: GC-MS Method for this compound

This protocol is a general guideline and requires optimization and validation.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium carrier gas

  • This compound reference standard

  • Solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Volumetric flasks, pipettes, and GC vials

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using a volatile solvent like dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions in the appropriate solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve or extract the sample with a suitable solvent. The final concentration should be within the linear range of the method.

4. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Key fragments to monitor would likely include the molecular ion (m/z 167) and fragments corresponding to the loss of ethoxy and methoxy groups.

  • Quantify using a calibration curve constructed from the peak areas of the standard solutions.

Sample Preparation Workflow for GC-MS Analysis

GCMS_SamplePrep cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Sample Solid or Liquid Sample LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->LLE SLE Supported Liquid Extraction Sample->SLE Evaporation Solvent Evaporation LLE->Evaporation SLE->Evaporation Reconstitution Reconstitution in Analysis Solvent Evaporation->Reconstitution GCMS GC-MS Injection Reconstitution->GCMS

Caption: General sample preparation workflow for the GC-MS analysis of this compound.

Spectroscopic Methods for Identification and Characterization

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of this compound.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands due to electronic transitions in the benzene ring.

Expected Spectrum: Based on its structure, this compound is expected to show two primary absorption bands in the UV region, similar to other substituted anilines. A strong absorption band (the E2-band) is expected around 230-240 nm, and a weaker band (the B-band) around 280-290 nm. The exact wavelengths and intensities will be influenced by the solvent used.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present.

Expected Key Absorptions:

  • N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine).

  • C-H stretch (aromatic): Above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Below 3000 cm⁻¹.

  • C=C stretch (aromatic): 1500-1600 cm⁻¹.

  • C-O stretch (ether): Strong absorption around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H NMR and ¹³C NMR are the most common types.

Expected ¹H NMR Signals:

  • Aromatic protons: Signals in the region of 6.5-7.5 ppm, with splitting patterns determined by their positions on the ring.

  • -OCH₃ protons: A singlet around 3.8 ppm.

  • -OCH₂CH₃ protons: A quartet around 4.0 ppm.

  • -OCH₂CH₃ protons: A triplet around 1.4 ppm.

  • -NH₂ protons: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Expected ¹³C NMR Signals:

  • Aromatic carbons: Signals in the region of 110-160 ppm.

  • -OCH₃ carbon: A signal around 55 ppm.

  • -OCH₂CH₃ carbon: A signal around 64 ppm.

  • -OCH₂CH₃ carbon: A signal around 15 ppm.

Method Validation and Quality Control

Any analytical method developed for the detection of this compound must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical detection of this compound is a critical aspect of quality control in the pharmaceutical and chemical industries. This guide has provided a comprehensive overview of the primary analytical techniques—HPLC and GC-MS—for the quantification of this compound, along with spectroscopic methods for its identification. The provided protocols, while based on established methods for similar aromatic amines, should serve as a strong foundation for the development and validation of specific, robust analytical procedures tailored to your unique sample matrices and regulatory requirements.

References

While direct, publicly available, validated analytical methods for this compound are limited, the principles and protocols outlined in this document are based on established analytical chemistry for aromatic amines. For further reading and analogous methodologies, please refer to the following resources:

  • HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. SIELC Technologies. [Link]

  • Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. National Institutes of Health. [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]

  • 3,4-Dimethoxyaniline - Optional[UV-VIS] - Spectrum - SpectraBase. Wiley-VCH. [Link]

  • Benzenamine, 4-methoxy- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Application Note: A Validated HPLC Method for the Analysis of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 3-Ethoxy-4-methoxyaniline. This aromatic amine is a key intermediate in various synthetic processes, including the manufacturing of pharmaceuticals and dyes.[1][2] Ensuring its purity is critical for the quality and safety of the final products. This application note provides a comprehensive, step-by-step protocol, explains the scientific rationale behind the method development, and outlines the validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is an aniline derivative whose utility in chemical synthesis necessitates a precise and accurate analytical method for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing non-volatile and thermally unstable compounds, offering high resolution and sensitivity.[3] This method is designed to provide excellent separation of the main component from potential process-related impurities and degradation products.

The development of this reversed-phase HPLC method was guided by the physicochemical properties of the analyte and its structural analogs, such as 4-methoxyaniline (p-anisidine).[4][5][6]

  • Analyte Basicity and Mobile Phase pH: Aromatic amines possess a basic nitrogen atom. The pKa of the structurally similar p-anisidine is approximately 5.36.[2][6][7] To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be controlled. Operating at a pH at least 2 units above the pKa (e.g., pH > 7.4) ensures the analyte is in its neutral, unprotonated form, which enhances retention on a C18 column and prevents peak tailing.

  • Hydrophobicity and Stationary Phase: With an estimated LogP value and the presence of both ethoxy and methoxy groups, this compound exhibits moderate hydrophobicity.[8] A C18 stationary phase is, therefore, an ideal choice as it provides sufficient hydrophobic interaction for good retention and separation from more polar or non-polar impurities.[9][10]

  • UV Absorbance for Detection: The aromatic ring in the analyte structure provides strong UV absorbance. Based on data for p-anisidine, which shows a UV maximum around 300 nm, a detection wavelength in this region is selected to ensure high sensitivity.[7]

Method Development and Logic

The logical flow for developing this HPLC method is based on a systematic approach that links the analyte's chemical properties to the selection of optimal chromatographic parameters. This ensures the final method is not only effective but also scientifically sound.

MethodDevelopment cluster_analyte Analyte Properties cluster_decisions Chromatographic Choices cluster_outcome Performance Goal Analyte This compound - Aromatic Amine - pKa (est. >5.0) - Moderate LogP - UV Chromophore Column Column Selection (Stationary Phase) Analyte->Column Hydrophobicity suggests Reversed-Phase (C18) MobilePhase Mobile Phase Optimization (pH, Organic Solvent) Analyte->MobilePhase Amine pKa requires pH control for good peak shape Detector Detector Settings (Wavelength) Analyte->Detector Aromatic structure allows UV detection Method Robust & Validated HPLC Method Column->Method MobilePhase->Method Detector->Method

Caption: Logic diagram for HPLC method development.

Materials and Protocol

Instrumentation and Reagents
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Analytical Balance4-decimal place readability (0.1 mg)
pH MeterCalibrated with standard buffers
SonicatorFor solvent degassing
Chromatography HPLC ColumnC18, 150 mm x 4.6 mm, 5 µm particle size (or similar)
Data SystemChromatography Data Software (CDS)
Chemicals This compoundReference Standard (>99.5% purity)
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Potassium Phosphate MonobasicACS Grade or higher
Sodium HydroxideACS Grade or higher
WaterHPLC Grade or Milli-Q
Preparation of Solutions

A. Phosphate Buffer (20 mM, pH 7.8)

  • Accurately weigh approximately 2.72 g of Potassium Phosphate Monobasic and transfer to a 1000 mL volumetric flask.

  • Add approximately 900 mL of HPLC grade water and sonicate to dissolve.

  • Adjust the pH to 7.8 ± 0.05 with a dilute Sodium Hydroxide solution.

  • Make up the volume to 1000 mL with water and mix well.

  • Filter the buffer through a 0.45 µm membrane filter before use.

B. Mobile Phase

  • Combine Phosphate Buffer (pH 7.8) and Acetonitrile in a ratio of 50:50 (v/v) .

  • Degas the mixture by sonication for 10-15 minutes or by online degasser.

C. Diluent

  • Combine Water and Acetonitrile in a ratio of 50:50 (v/v) .

D. Standard Stock Solution (approx. 500 µg/mL)

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add about 30 mL of Diluent, sonicate briefly to dissolve completely.

  • Allow the solution to return to room temperature, then dilute to the mark with Diluent and mix thoroughly.

E. Working Standard Solution (approx. 50 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with Diluent and mix thoroughly.

F. Sample Preparation

  • Accurately weigh an amount of the test sample equivalent to about 25 mg of this compound and prepare a solution following the same procedure as the Standard Stock Solution (Step D).

  • Further dilute this solution as described for the Working Standard Solution (Step E) to obtain a final target concentration of 50 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 7.8) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 300 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Workflow and System Suitability

The following workflow ensures that the system is suitable for analysis before any samples are tested, guaranteeing the integrity of the generated data.

Workflow prep Solution Preparation Mobile Phase Diluent Standard Sample equilibration System Equilibration Pump mobile phase until a stable baseline is achieved prep->equilibration sst System Suitability Test (SST) Inject Working Standard (n=5) Verify acceptance criteria equilibration->sst analysis Sample Analysis Inject Blank (Diluent) Inject Standard Solutions Inject Sample Solutions sst->analysis If SST passes processing Data Processing Integrate peaks Calculate results analysis->processing report Final Report|{Report Assay/Purity results Document all parameters} processing->report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Testing (SST)

Before starting the analysis, the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for use only if all criteria in the table below are met. System suitability testing is an integral part of analytical procedures.[11]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and appropriate mobile phase pH.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD for Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
% RSD for Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.

These criteria are based on general pharmacopeial and ICH guidelines.[12]

Calculation

The percentage assay of this compound in the sample can be calculated using the following formula:

Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of the analyte from the standard injections.

  • Conc_Standard: Concentration of the Working Standard Solution (in mg/mL).

  • Conc_Sample: Concentration of the sample solution (in mg/mL).

  • Purity_Standard: Purity of the reference standard (as a percentage).

Method Validation Protocol (ICH Q2(R1))

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[11][13] The validation protocol should assess the following performance characteristics.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.995 (PDA detector). No interference at the analyte's retention time in blank/placebo injections.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-day): To show precision under the same operating conditions over a short interval.%RSD ≤ 2.0% for six replicate sample preparations.
Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or on different equipment.Overall %RSD for both sets of data ≤ 2.0%.
Range To confirm the concentration interval over which the method is precise, accurate, and linear.The range established during linearity and accuracy studies (typically 80-120% of test concentration for an assay).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) at this concentration should meet predefined criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met after minor changes (e.g., pH ±0.2, organic phase ±2%, flow rate ±10%, column temp ±5°C).

References

  • Wikipedia. p-Anisidine. [Link]

  • PubChem. p-Anisidine. National Center for Biotechnology Information. [Link]

  • The Chemistry and Properties of p-Anisidine (4-Methoxyaniline). (2026, January 23). Chemspon Co., Ltd.[Link]

  • PubChem. 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • MAC-MOD Analytical. Developing HPLC Methods When C18 Columns Don't Work. [Link]

  • PubChem. 3-(Ethoxymethoxy)-4-methoxyaniline. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • National Institute of Standards and Technology. Benzenamine, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • International Council for Harmonisation. (2023, November 1). Analytical Procedure Development Q14. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Development of a Method for the Analysis of Primary Aromatic Amines by SPE-UPLC-MS. Dipòsit Digital de Documents de la UAB. [Link]

  • Helda. Chromatographic Determination of Amines in Food Samples. University of Helsinki. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

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Application Notes and Protocols: 3-Ethoxy-4-methoxyaniline as a Versatile Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of 3-Ethoxy-4-methoxyaniline as a functional building block in advanced polymer synthesis. While direct polymerization of this specific monomer is not extensively documented in current literature, its unique substitution pattern offers intriguing possibilities for tailoring the properties of high-performance polymers such as polyanilines and polyimides. The presence of both ethoxy and methoxy groups is anticipated to enhance solubility and processability, critical attributes for many advanced applications. This document outlines a robust synthetic protocol for the monomer, followed by detailed, field-proven methodologies for its proposed polymerization into conducting polymers and high-performance polyimides. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction: The Rationale for Alkoxy-Substituted Aniline Monomers

In the realm of polymer chemistry, the design and synthesis of novel monomers are pivotal to the development of materials with tailored properties. Aromatic amines are fundamental precursors to a wide array of polymers, including conducting polyanilines and thermally stable polyimides. The functionalization of the aromatic ring of these amines provides a powerful tool to modulate the characteristics of the final polymer.

The incorporation of alkoxy groups (such as methoxy and ethoxy) onto the polymer backbone is a well-established strategy to enhance solubility in common organic solvents.[1] This improved solubility is crucial for overcoming the processing challenges often associated with rigid-rod polymers, facilitating their fabrication into films, coatings, and fibers. Furthermore, the electronic nature of alkoxy substituents can influence the optoelectronic properties of conjugated polymers.[2][3]

This compound, with its dual alkoxy substitution, presents itself as a promising candidate for the synthesis of next-generation polymers with enhanced processability and potentially unique electronic and thermal properties. This guide provides the foundational knowledge and detailed protocols to explore its utility in a research and development setting.

Synthesis of the Monomer: this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The first step involves the ethylation of the hydroxyl group, followed by the reductive amination of the resulting aldehyde to the desired aniline.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This procedure is adapted from established methods for the etherification of phenols.[4][5]

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isovanillin (30.4 g, 0.2 mol) in 200 mL of ethanol.

  • Base Addition: While stirring, add a solution of potassium hydroxide (13.4 g, 0.24 mol) in 50 mL of deionized water.

  • Ethylation: Heat the mixture to reflux. Once refluxing, add ethyl bromide (26.2 g, 0.24 mol) dropwise over 30 minutes.

  • Reaction Monitoring: Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of deionized water and extract with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize the solid from a minimal amount of hot ethanol to obtain pure 3-Ethoxy-4-methoxybenzaldehyde as a crystalline solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound via Reductive Amination

This protocol utilizes a standard reductive amination procedure to convert the aldehyde to a primary amine.[6][7]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-Ethoxy-4-methoxybenzaldehyde (18.0 g, 0.1 mol) in 100 mL of methanol.

  • Amine Source: Add ammonium acetate (38.5 g, 0.5 mol) to the solution and stir until dissolved.

  • Reducing Agent: Cool the mixture in an ice bath to 0-5 °C. Slowly add sodium cyanoborohydride (6.3 g, 0.1 mol) in small portions, ensuring the temperature remains below 10 °C. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). This should be done in a fume hood as hydrogen cyanide gas may be evolved.

  • Basification and Extraction: Make the solution basic (pH ~10) by the addition of 2 M sodium hydroxide. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Expected Yield: 70-85%

Application in Conducting Polymer Synthesis: Poly(this compound)

Substituted polyanilines are of great interest for applications in sensors, electrochromic devices, and antistatic coatings.[8] The following protocol describes the chemical oxidative polymerization of this compound.

Protocol: Oxidative Polymerization
  • Monomer Solution: In a 250 mL beaker, dissolve this compound (3.34 g, 0.02 mol) in 100 mL of 1 M hydrochloric acid. Stir until a homogeneous solution is obtained. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (5.71 g, 0.025 mol) in 50 mL of 1 M hydrochloric acid. Cool this solution to 0-5 °C.

  • Polymerization: While vigorously stirring the monomer solution, add the oxidant solution dropwise over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating the formation of the emeraldine salt form of the polymer.[8]

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2 hours, then allow it to stir at room temperature for an additional 22 hours.

  • Isolation and Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer powder sequentially with copious amounts of 1 M hydrochloric acid, deionized water, and finally methanol, until the filtrate is colorless.

  • Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

Expected Properties and Characterization
PropertyExpected OutcomeCharacterization Technique
Solubility Soluble in NMP, DMF, and DMSOVisual Inspection
Conductivity 10-3 - 10-1 S/cm (doped)Four-Point Probe Measurement
Thermal Stability Stable up to ~250 °CThermogravimetric Analysis (TGA)
Structure Confirmation of polymer backboneFTIR, 1H NMR Spectroscopy
Morphology Granular or fibrillarScanning Electron Microscopy (SEM)

Application in High-Performance Polymer Synthesis: Polyimides

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[9] To be used in polyimide synthesis, the monoamine this compound must first be converted into a diamine. A plausible route is the synthesis of a diamine with flexible ether linkages, which would further enhance the processability of the resulting polyimide.

Proposed Diamine Synthesis: 1,4-Bis(3-ethoxy-4-methoxyanilino)benzene
Protocol: Two-Step Polyimide Synthesis

This protocol describes the synthesis of a polyimide from a hypothetical diamine derived from this compound and a commercially available dianhydride, such as 4,4'-oxydiphthalic anhydride (ODPA).

Step 1: Synthesis of Poly(amic acid) (PAA)

  • Reaction Setup: In a dry, nitrogen-purged 100 mL three-neck flask equipped with a mechanical stirrer, add the synthesized diamine (e.g., 1,4-Bis(3-ethoxy-4-methoxyanilino)benzene, 0.01 mol) and 30 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Stir until the diamine is fully dissolved.

  • Dianhydride Addition: Cool the solution to 0 °C. Add 4,4'-oxydiphthalic anhydride (ODPA) (3.10 g, 0.01 mol) in one portion.

  • Polymerization: Rinse the weighing paper with a small amount of NMP to ensure all the dianhydride is transferred to the flask. Allow the reaction to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Chemical Imidization to Polyimide

  • Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Imidization: Place the cast film in a chemical imidization bath containing a 1:1:1 mixture of acetic anhydride, pyridine, and toluene for 24 hours at room temperature.

  • Washing and Drying: Carefully peel the polyimide film from the glass plate and wash it sequentially with toluene and methanol. Dry the film in a vacuum oven at 80 °C for 12 hours, followed by a final cure at 200 °C for 2 hours.

Projected Properties of the Resulting Polyimide
PropertyProjected OutcomeRationale
Solubility Soluble in aprotic polar solvents (NMP, DMAc)Presence of flexible ether linkages and alkoxy side chains disrupts chain packing.
Glass Transition Temp. (Tg) 200 - 250 °CDependent on the specific diamine and dianhydride used. The alkoxy groups may slightly lower Tg compared to unsubstituted analogs.
Thermal Stability (Td5) > 450 °CThe inherent stability of the aromatic imide backbone.
Mechanical Properties Flexible and tough filmsThe incorporation of flexible linkages in both the diamine and dianhydride.

Visualizations of Synthetic Pathways

Monomer Synthesis Workflow

G isovanillin Isovanillin aldehyde 3-Ethoxy-4-methoxybenzaldehyde isovanillin->aldehyde Ethylation etbr Ethyl Bromide, KOH aniline This compound aldehyde->aniline Reductive Amination reductive_amination NH4OAc, NaBH3CN

Caption: Synthetic route to this compound.

Polymerization Pathways

G cluster_0 Conducting Polymer Synthesis cluster_1 Polyimide Synthesis aniline_mono This compound oxidative_poly Oxidative Polymerization (Ammonium Persulfate) aniline_mono->oxidative_poly polyaniline Poly(this compound) oxidative_poly->polyaniline diamine Diamine Derivative paa Poly(amic acid) diamine->paa dianhydride Dianhydride (e.g., ODPA) dianhydride->paa imidization Chemical or Thermal Imidization paa->imidization polyimide Polyimide imidization->polyimide

Caption: Proposed polymerization pathways for this compound.

Conclusion

This compound represents a largely unexplored yet highly promising monomer for the development of advanced polymers. The synthetic protocols and proposed polymerization schemes presented in this guide provide a solid foundation for researchers to investigate its potential. The dual alkoxy substitution is strategically positioned to enhance the solubility and processability of both conducting polyanilines and high-performance polyimides, thereby addressing a key challenge in the field of polymer science. The exploration of this monomer could lead to the creation of novel materials with tailored properties for a wide range of applications, from flexible electronics to high-temperature coatings.

References

  • Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. Retrieved from [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • ACS Publications. (2021). Effects of the Selective Alkoxy Side Chain Position in Quinoxaline-Based Polymer Acceptors on the Performance of All-Polymer Solar Cells. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • J-GLOBAL. (n.d.). Effects of Alkoxy Side Chains on the Electrical and Thermoelectric Properties of Poly(3-pentyloxythiophene). Retrieved from [Link]

  • Homework.Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2023). What Are Polyamide Properties?. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of methyl and methoxy substituents on dianilines for a thermosetting polyimide system. Retrieved from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Ethoxy-4-methoxyaniline and Challenges in its Scalable Production

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable production a topic of significant interest for the drug development industry. A notable application is its use as a key building block in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis. The transition from laboratory-scale synthesis to industrial production, however, presents a unique set of challenges. These include ensuring process safety, particularly with exothermic reactions, achieving high purity and yield, minimizing waste, and developing a cost-effective and environmentally benign process.

This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a robust and well-documented two-step synthetic route. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach from Isovanillin

The most industrially viable route to this compound begins with the readily available and relatively inexpensive starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis proceeds in two key steps:

  • Nitration of Isovanillin: The selective nitration of isovanillin to produce 3-hydroxy-4-methoxy-5-nitrobenzaldehyde.

  • Ethylation and Reduction: A one-pot reaction involving the ethylation of the hydroxyl group followed by the reduction of the nitro group to the desired aniline.

This strategy is advantageous due to the accessibility of the starting material and the high yields achievable in both steps.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Ethylation & Reduction Isovanillin Isovanillin 3-hydroxy-4-methoxy-5-nitrobenzaldehyde 3-hydroxy-4-methoxy-5-nitrobenzaldehyde Isovanillin->3-hydroxy-4-methoxy-5-nitrobenzaldehyde HNO3, H2SO4 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde 3-hydroxy-4-methoxy-5-nitrobenzaldehyde->3-Ethoxy-4-methoxy-5-nitrobenzaldehyde Ethylating Agent This compound This compound 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde->this compound Reduction (e.g., Catalytic Hydrogenation)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Detailed Protocol for the Nitration of Isovanillin

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to ensure high regioselectivity and to manage the exothermic nature of the reaction.

Safety First: Managing the Exotherm of Nitration

Nitration reactions are notoriously exothermic and can pose a significant thermal hazard if not properly controlled. Key safety considerations include:

  • Strict Temperature Control: The reaction must be maintained at a low temperature to prevent runaway reactions. An efficient cooling system is paramount.

  • Slow Reagent Addition: The nitrating agent should be added slowly and controllably to the substrate solution to manage the rate of heat generation.

  • Adequate Agitation: Vigorous stirring is essential to ensure uniform temperature distribution and prevent localized overheating.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, chemical-resistant gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocol: Synthesis of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde
Reagent/ParameterQuantity/ValueMolar EquivalentsNotes
Isovanillin152.15 g1.0 molStarting material
Sulfuric Acid (98%)300 mL-Solvent and catalyst
Nitric Acid (70%)63 mL1.1 molNitrating agent
Reaction Temperature-5 to 0 °C-Critical for safety and selectivity
Reaction Time2-3 hours-Monitor by TLC/HPLC

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 300 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to -5 °C.

  • Substrate Addition: Slowly add 152.15 g (1.0 mol) of isovanillin to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 0 °C.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding 63 mL (1.1 mol) of 70% nitric acid to 100 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the isovanillin solution over a period of 1-2 hours, maintaining the reaction temperature between -5 and 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approximately 2 kg) with stirring.

  • Product Isolation: The yellow solid precipitate of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde is collected by filtration.

  • Washing: Wash the solid with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-90%

Part 2: Detailed Protocol for the One-Pot Ethylation and Reduction

This step combines two transformations in a single pot, which is an efficient approach for scale-up as it reduces workup and isolation steps.

The Chemistry: Williamson Ether Synthesis and Catalytic Hydrogenation

The ethylation of the phenolic hydroxyl group is a classic Williamson ether synthesis. The subsequent reduction of the nitro group to an amine is most effectively and cleanly achieved by catalytic hydrogenation. This method is preferred for its high efficiency and the generation of water as the only byproduct.

G cluster_0 Ethylation cluster_1 Catalytic Hydrogenation Nitro-intermediate 3-hydroxy-4-methoxy- 5-nitrobenzaldehyde Ethylated-intermediate 3-Ethoxy-4-methoxy- 5-nitrobenzaldehyde Nitro-intermediate->Ethylated-intermediate Bromoethane, K2CO3 Final-Product This compound Ethylated-intermediate->Final-Product Reduction Hydrogenation-Setup H2 gas, Pd/C catalyst Hydrogenation-Setup->Ethylated-intermediate

Figure 2: Key stages of the one-pot ethylation and reduction process.

Experimental Protocol: Synthesis of this compound
Reagent/ParameterQuantity/ValueMolar EquivalentsNotes
3-hydroxy-4-methoxy-5-nitrobenzaldehyde197.14 g1.0 molStarting material from Step 1
Bromoethane130.8 g (96 mL)1.2 molEthylating agent
Potassium Carbonate (K₂CO₃)207.3 g1.5 molBase
N,N-Dimethylformamide (DMF)1 L-Solvent
Palladium on Carbon (10% Pd/C)10 g-Catalyst for hydrogenation
Hydrogen Gas (H₂)50-60 psi-Reducing agent
Reaction Temperature (Ethylation)60-70 °C-
Reaction Temperature (Hydrogenation)25-35 °C-
Reaction Time4-6 hours (Ethylation), 6-8 hours (Hydrogenation)-Monitor by TLC/HPLC

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 197.14 g (1.0 mol) of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde, 207.3 g (1.5 mol) of potassium carbonate, and 1 L of DMF.

  • Ethylation: Add 130.8 g (1.2 mol) of bromoethane to the mixture. Heat the reaction to 60-70 °C and stir for 4-6 hours.

  • Reaction Monitoring (Ethylation): Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cooling: Cool the reaction mixture to room temperature.

  • Catalyst Addition: Carefully add 10 g of 10% Pd/C catalyst to the reaction mixture under a nitrogen atmosphere. Caution: Palladium on carbon can be pyrophoric.

  • Hydrogenation: Transfer the reaction mixture to a suitable hydrogenation apparatus (e.g.,

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in explaining the fundamental chemistry behind each step to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: A widely adopted and robust route starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). This multi-step synthesis is favored due to the low cost and high availability of vanillin, which can be sourced from lignin, a byproduct of the paper industry.[1] The typical sequence involves:

  • Ethylation: Protection of the phenolic hydroxyl group of vanillin to form 3-ethoxy-4-methoxybenzaldehyde.

  • Nitration: Introduction of a nitro group onto the aromatic ring, typically yielding 5-nitro-3-ethoxy-4-methoxybenzaldehyde.

  • Oxidation: Conversion of the aldehyde group to a carboxylic acid.

  • Decarboxylation/Reduction or alternative amine formation: This final step is often the most challenging and can be accomplished through various methods, though a common industrial approach involves converting the corresponding nitro compound to the aniline. A more direct laboratory approach often involves the reduction of a nitro intermediate.

Q2: What are the most critical factors that influence the overall yield?

A2: The overall yield is a product of the efficiency of each step. The most critical stages are typically the nitration and the final reduction of the nitro group. In the nitration step, controlling the reaction temperature and the rate of addition of the nitrating agent is crucial to prevent over-nitration or side reactions. For the nitro group reduction, the choice of catalyst, solvent, and hydrogen source are paramount for achieving high conversion and selectivity.[2][3]

Q3: How can I monitor the progress of the key reaction steps?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed on aliquots taken from the reaction mixture.

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Problem Area 1: Ethylation of Vanillin

Q: I am observing incomplete conversion of vanillin during the ethylation step. What could be the cause?

A: Incomplete conversion in a Williamson ether synthesis like this typically points to a few key areas:

  • Insufficient Base: The base (e.g., potassium carbonate, sodium hydroxide) is critical for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. Ensure you are using at least one equivalent of a sufficiently strong base. For solid bases like K₂CO₃, ensure it is finely powdered and well-stirred to maximize surface area.

  • Reagent Quality: Both the ethylating agent (e.g., diethyl sulfate, ethyl iodide) and the solvent should be of high purity and anhydrous. Water in the reaction mixture can hydrolyze the ethylating agent and compete with the phenoxide.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of reagents or side reactions. A moderate temperature (e.g., 50-80 °C) is often optimal. If the reaction is sluggish, a modest increase in temperature or prolonged reaction time may be necessary.

Table 1: Comparison of Common Ethylation Conditions

ParameterEthyl IodideDiethyl Sulfate
Reactivity More reactiveLess reactive, but often sufficient
Base K₂CO₃, NaHNaOH, K₂CO₃
Solvent Acetone, DMFEthanol, Water (in Schotten-Baumann conditions)
Safety LachrymatorToxic and carcinogenic; handle with extreme care
Problem Area 2: Nitration of the Aromatic Ring

Q: My nitration reaction is producing a mixture of products, including dinitro compounds and other isomers. How can I improve the selectivity?

A: The directing effects of the ethoxy and methoxy groups are strongly activating and ortho-, para-directing. The aldehyde is deactivating and meta-directing. The position between the two alkoxy groups is sterically hindered. Therefore, nitration is expected to occur at the 5-position. Poor selectivity is often a result of harsh reaction conditions.

  • Control the Temperature: Run the reaction at a low temperature (e.g., 0-5 °C) using an ice bath. The nitration of activated rings is highly exothermic, and temperature spikes can lead to the formation of multiple products.

  • Slow Addition: Add the nitrating agent (e.g., fuming nitric acid or a mixture of nitric and sulfuric acid) dropwise to the solution of your starting material. This maintains a low concentration of the nitrating agent and helps to control the reaction rate and temperature.

  • Choice of Nitrating Agent: A milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes provide better selectivity for highly activated rings.

Problem Area 3: Reduction of the Nitro Group

Q: The reduction of my nitro intermediate is slow, incomplete, or results in byproducts. What are the best practices for this critical step?

A: The reduction of an aromatic nitro group to an aniline is a cornerstone of organic synthesis, but it is sensitive to several factors.[3] The most common laboratory method is catalytic transfer hydrogenation or hydrogenation with H₂ gas.[4]

  • Catalyst Activity: The activity of catalysts like Palladium on Carbon (Pd/C) can degrade over time or be poisoned by impurities (e.g., sulfur or halogen compounds) in the substrate or solvent.[5] Always use a fresh, high-quality catalyst. The catalyst loading is also important; typically 5-10 mol% is used.

  • Hydrogen Source:

    • H₂ Gas: This is a very clean method, but requires specialized equipment (e.g., a Parr shaker). Ensure the system is properly purged with an inert gas before introducing hydrogen. The pressure of H₂ can influence the reaction rate.

    • Transfer Hydrogenation: Reagents like ammonium formate, hydrazine hydrate, or cyclohexene can serve as an in situ source of hydrogen.[4] This method avoids the need for high-pressure hydrogen gas. The choice of hydrogen donor can affect the reaction's chemoselectivity.[4]

  • Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used. The solvent must be able to dissolve the starting material and not interfere with the catalyst.

  • Potential Byproducts: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.[5] Over-reduction of other functional groups is also a concern. For instance, if other reducible groups are present, a more chemoselective reducing system might be needed.[5]

Table 2: Troubleshooting Guide for Catalytic Hydrogenation of Nitroarenes

SymptomPotential CauseSuggested Solution
Slow or Incomplete Reaction Inactive catalystUse fresh catalyst; increase catalyst loading.
Poor hydrogen transferIncrease H₂ pressure; ensure vigorous stirring.
Catalyst poisoningPurify the starting material to remove sulfur or halide impurities.
Formation of Azo/Azoxy Byproducts Insufficient hydrogenEnsure an adequate supply of the hydrogen donor or sufficient H₂ pressure.
Dehalogenation (if applicable) Catalyst is too activeUse a less active catalyst (e.g., PtO₂) or add a catalyst modifier.

G cluster_start Start: Low Yield in Nitro Reduction cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst fresh and active? Start->CheckCatalyst Evaluate Catalyst CheckH2 Is the H₂ source adequate? Start->CheckH2 Evaluate Conditions Poisoning Is the substrate pure (no S, X)? CheckCatalyst->Poisoning Yes Sol_NewCat Use fresh Pd/C or alternative catalyst. CheckCatalyst->Sol_NewCat No Loading Is catalyst loading sufficient (5-10 mol%)? Poisoning->Loading Yes Sol_Purify Purify substrate before reduction. Poisoning->Sol_Purify No Loading->CheckH2 Yes Sol_IncreaseLoad Increase catalyst loading. Loading->Sol_IncreaseLoad No CheckSolvent Is the solvent appropriate and pure? CheckH2->CheckSolvent Yes Sol_IncreaseH2 Increase H₂ pressure or add more transfer agent. CheckH2->Sol_IncreaseH2 No Stirring Is stirring vigorous enough? CheckSolvent->Stirring Yes Sol_ChangeSolvent Switch to a different solvent (e.g., EtOH, EtOAc). CheckSolvent->Sol_ChangeSolvent No Sol_Stir Increase stirring speed. Stirring->Sol_Stir No

Problem Area 4: Product Purity and Color

Q: My final this compound product is dark brown or black and difficult to purify. Why does this happen and how can I obtain a clean product?

A: Anilines, particularly those with electron-donating groups like ethoxy and methoxy, are highly susceptible to air oxidation. The dark color is due to the formation of small amounts of highly colored polymeric oxidation products.

  • Inert Atmosphere: During workup and purification, try to minimize exposure to air. Performing extractions and filtrations under a blanket of nitrogen or argon can significantly improve the color of the final product.

  • Purification Method:

    • Distillation: Vacuum distillation is often the most effective method for purifying anilines on a larger scale.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be effective. Sometimes, adding a small amount of a reducing agent like sodium dithionite to the recrystallization solvent can help to decolorize the solution.

    • Column Chromatography: While possible, anilines can streak on silica gel due to their basicity. To mitigate this, the eluent can be treated with a small amount of a base, such as triethylamine (~1%), or an amino-functionalized silica gel can be used.[6]

  • Storage: Store the purified aniline under an inert atmosphere, protected from light, and preferably in a freezer to prevent degradation over time.

Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of this compound starting from vanillin.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin (1 equivalent), potassium carbonate (1.5 equivalents, finely powdered), and acetone.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Add diethyl sulfate (1.2 equivalents) dropwise over 30 minutes.

  • Continue to reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with 1M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product, which can be purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of 2-Nitro-5-ethoxy-4-methoxybenzaldehyde

(Safety Note: Handle nitric and sulfuric acids with extreme caution in a fume hood.)

  • In a flask cooled to 0 °C in an ice-salt bath, add 3-ethoxy-4-methoxybenzaldehyde.

  • Slowly add concentrated sulfuric acid while keeping the internal temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the aldehyde solution, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid nitro product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Synthesis of this compound (via Catalytic Hydrogenation)

(Safety Note: Hydrogen gas is highly flammable. Ensure the system is properly set up and purged.)

  • To a hydrogenation flask, add the nitro-intermediate from Step 2, a suitable solvent (e.g., ethanol or ethyl acetate), and 5-10 mol% of 10% Pd/C.

  • Seal the flask, evacuate the air, and backfill with nitrogen (repeat 3 times).

  • Introduce hydrogen gas (typically via a balloon or from a cylinder to a pressure of 1-3 atm).

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline.

  • Purify the crude product by vacuum distillation or recrystallization to obtain this compound as a pale oil or solid.

G Vanillin Vanillin Ethylvanillin 3-Ethoxy-4- methoxybenzaldehyde Vanillin->Ethylvanillin Ethylation (Et₂SO₄, K₂CO₃) Nitro 2-Nitro-5-ethoxy-4- methoxybenzaldehyde Ethylvanillin->Nitro Nitration (HNO₃, H₂SO₄) Aniline 3-Ethoxy-4- methoxyaniline Nitro->Aniline Reduction (H₂, Pd/C)

References

  • Fache, N., Boutevin, B., & Caillol, S. (2016). Vanillin, a key-intermediate of biobased polymers. European Polymer Journal, 79, 134-153. [Link]

  • Kumar, R., & Singh, R. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 25, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Chemoselective hydrogenation of functionalized nitroarenes: an update. Catalysis Science & Technology, 1(1), 7-19. [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using Supported Noble Metal Catalysts. Chemical Reviews, 96(6), 2035-2052. [Link]

  • Ataman Kimya. (n.d.). VANILLIN. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Guaiacol. Retrieved January 25, 2026, from [Link]

  • Rondestvedt, C. S., Jr. (1976). Synthesis of anilines. Organic Reactions, 11, 189-260. [Link]

  • Zhang, Z., Zha, Z., & Wang, Z. (2014). Recent advances in the selective reduction of nitroarenes. Journal of Materials Chemistry A, 2(38), 15793-15809. [Link]

Sources

Technical Support Center: Synthesis of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Ethoxy-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary, reliable synthetic pathways starting from commercially available precursors:

  • Route A: Oximation/Reduction Pathway: This route begins with the ethylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) to form 3-ethoxy-4-methoxybenzaldehyde. This aldehyde is then converted to its oxime, which is subsequently reduced to the target aniline.

  • Route B: Nitration/Reduction Pathway: This pathway typically involves the nitration of 1-ethoxy-2-methoxybenzene to introduce a nitro group at the desired position, followed by the reduction of the nitro group to the amine.

Q2: My final product is a dark oil, not the expected solid. What could be the cause?

A2: Freshly distilled or crystallized this compound should be a colorless to pale yellow solid or oil. A dark coloration, often brown or black, is a common issue and typically indicates the presence of oxidized impurities. Anilines, in general, are susceptible to air oxidation, which can lead to the formation of highly colored polymeric byproducts. It is crucial to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light. If your product is dark, it is advisable to repurify it, for instance, by vacuum distillation.

Q3: How can I effectively purify the final this compound product?

A3: Purification can be achieved through several methods:

  • Vacuum Distillation: This is a highly effective method for removing non-volatile impurities and colored polymeric byproducts. Due to the relatively high boiling point of the aniline, distillation under reduced pressure is necessary to prevent decomposition.

  • Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol-water or toluene-heptane) can be an excellent purification technique.

  • Column Chromatography: For small-scale purifications or to remove isomers with similar boiling points, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexanes and ethyl acetate.

Troubleshooting Guide: Side Reactions and Solutions

This section provides a detailed breakdown of potential side reactions for the two main synthetic routes and offers practical solutions.

Route A: Oximation/Reduction Pathway

This route is often favored due to its generally milder conditions and avoidance of highly toxic nitrating agents.

Problem: Incomplete Ethylation Leading to Starting Material Contamination

  • Causality: The ethylation of the phenolic hydroxyl group may be incomplete, leading to the presence of the starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), in the product. This is often due to insufficient base, a less reactive ethylating agent, or inadequate reaction time.

  • Troubleshooting:

    • Protocol: Ensure at least one equivalent of a suitable base (e.g., potassium carbonate or sodium hydroxide) is used to fully deprotonate the phenol.

    • Reagent Choice: Use a reactive ethylating agent like diethyl sulfate or ethyl iodide. Bromoethane can also be used, but may require longer reaction times or the use of a phase-transfer catalyst.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

    • Purification: If the product is contaminated with the starting phenol, it can be removed by an aqueous base wash (e.g., 1M NaOH) during the workup. The phenolate salt of the starting material will be soluble in the aqueous layer, while the desired ethylated product remains in the organic layer.

Problem: Hydrolysis of the Oxime

  • Causality: The formation of the oxime from the aldehyde and hydroxylamine is a reversible reaction. During workup or purification, acidic conditions can promote the hydrolysis of the oxime back to the starting aldehyde.

  • Troubleshooting:

    • pH Control: Maintain a neutral or slightly basic pH during the workup and any subsequent purification steps.

    • Protocol: A typical procedure involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or sodium acetate to neutralize the HCl and drive the reaction to completion.[1]

Problem 1: Formation of Secondary Amines

  • Causality: During the reduction of oximes, especially with certain reducing agents, the initially formed primary amine can react with any remaining oxime or intermediate imine to form a secondary amine byproduct.

  • Troubleshooting:

    • Reducing Agent: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is often a clean method. Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) can be effective. Some studies have shown that reduction of aromatic aldoximes can lead to symmetric dibenzyl secondary amines as byproducts.[2]

    • Reaction Conditions: Careful control of reaction temperature and stoichiometry can minimize the formation of secondary amines.

Problem 2: Incomplete Reduction

  • Causality: The reduction of the oxime may be incomplete, leaving unreacted starting material or partially reduced intermediates in the product.

  • Troubleshooting:

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.

    • Reaction Time: Monitor the reaction by TLC to ensure complete conversion of the starting oxime.

    • Purification: Unreacted oxime can often be removed by crystallization or column chromatography.

Route B: Nitration/Reduction Pathway

This route can be very efficient but requires careful control of the nitration step to ensure the correct isomer is formed.

Problem: Formation of Regioisomers

  • Causality: The nitration of a benzene ring with two activating alkoxy groups (ethoxy and methoxy) can lead to a mixture of nitro isomers. The directing effects of both groups must be considered. Both are ortho-, para-directing. The ethoxy group is slightly more activating than the methoxy group. The desired product is 4-nitro-1-ethoxy-2-methoxybenzene. However, other isomers such as 5-nitro-1-ethoxy-2-methoxybenzene and dinitro products can also be formed. The regioselectivity of the dinitration of 1,2-dialkoxybenzenes has been shown to be highly selective, yielding the 4,5-dinitro product.[3]

  • Troubleshooting:

    • Reaction Conditions: The choice of nitrating agent and reaction temperature can significantly influence the isomer distribution. A common nitrating mixture is nitric acid in sulfuric acid.[4] Controlling the temperature is crucial to minimize side reactions.

    • Purification: The separation of nitro isomers can be challenging due to their similar physical properties. Fractional crystallization or careful column chromatography may be necessary.

Problem 2: Dinitration

  • Causality: The presence of two activating groups on the benzene ring makes it highly susceptible to electrophilic substitution. If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to the formation of dinitro-1-ethoxy-2-methoxybenzene byproducts.

  • Troubleshooting:

    • Stoichiometry: Use a controlled amount of the nitrating agent (typically 1.0 to 1.1 equivalents).

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reactivity and minimize dinitration.

Problem 1: Formation of Hydroxylamine and Azoxy/Azo Byproducts

  • Causality: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. Incomplete reduction can lead to the presence of these intermediates in the final product. These intermediates can also couple to form azoxy and azo compounds.

  • Troubleshooting:

    • Reducing Agent: A variety of reducing agents can be used, including catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).[5] Catalytic hydrogenation is often preferred for its clean conversion.

    • Reaction Conditions: Ensure sufficient reducing agent and reaction time to drive the reaction to completion. Monitoring by TLC is essential.

Problem 2: Difficult Product Isolation with Metal/Acid Reductions

  • Causality: When using metals like tin or iron in acidic media, the workup can be complicated by the formation of metal salt sludges, which can make product isolation difficult.[6]

  • Troubleshooting:

    • Workup Procedure: After the reduction is complete, the reaction mixture is typically made strongly basic to precipitate the metal hydroxides and liberate the free aniline. The product can then be extracted with an organic solvent or isolated by steam distillation.

    • Alternative Reducing Agents: Consider using catalytic hydrogenation to avoid these workup issues.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin[4]
  • In a suitable reaction vessel, dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in a suitable solvent such as DMF or an alcohol.

  • Add at least one equivalent of a base, such as potassium carbonate or sodium hydroxide.

  • Add an ethylating agent, such as diethyl sulfate or bromoethane (with a phase-transfer catalyst if necessary).

  • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, and perform an aqueous workup. If unreacted isovanillin is present, a wash with aqueous NaOH can be performed.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify the 3-ethoxy-4-methoxybenzaldehyde by crystallization or distillation.

Protocol 2: Oximation of 3-Ethoxy-4-methoxybenzaldehyde[1]
  • Dissolve 3-ethoxy-4-methoxybenzaldehyde in an alcohol solvent.

  • Add hydroxylamine hydrochloride and a base such as sodium hydroxide or sodium acetate.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain the 3-ethoxy-4-methoxybenzaldehyde oxime.

Protocol 3: Catalytic Hydrogenation of 3-Ethoxy-4-methoxybenzaldehyde Oxime
  • Dissolve the oxime in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, such as 10% Pd/C.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude this compound.

  • Purify by vacuum distillation or crystallization.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compoundC₉H₁₃NO₂167.2136-39155-157 (at 10 mmHg)
3-Ethoxy-4-methoxybenzaldehydeC₁₀H₁₂O₃180.2049-51-
3-Ethoxy-4-methoxybenzaldehyde OximeC₁₀H₁₃NO₃195.22--

Visualizations

Synthetic Pathways Diagram

SynthesisPathways cluster_route_a Route A: Oximation/Reduction cluster_route_b Route B: Nitration/Reduction Isovanillin Isovanillin Aldehyde 3-Ethoxy-4- methoxybenzaldehyde Isovanillin->Aldehyde Ethylation Oxime 3-Ethoxy-4-methoxy- benzaldehyde Oxime Aldehyde->Oxime Oximation Aniline_A 3-Ethoxy-4- methoxyaniline Oxime->Aniline_A Reduction Precursor 1-Ethoxy-2- methoxybenzene Nitro 3-Ethoxy-4-methoxy- nitrobenzene Precursor->Nitro Nitration Aniline_B 3-Ethoxy-4- methoxyaniline Nitro->Aniline_B Reduction

Caption: Overview of the two primary synthetic routes to this compound.

Side Reaction Analysis: Nitration of 1-Ethoxy-2-methoxybenzene

NitrationSideReactions Start 1-Ethoxy-2-methoxybenzene DesiredProduct 3-Ethoxy-4-methoxy- nitrobenzene (Desired) Start->DesiredProduct Nitration (Major) Isomer1 Isomeric Nitro- compounds (Side Product) Start->Isomer1 Nitration (Minor) Dinitro Dinitro- compounds (Side Product) Start->Dinitro Over-nitration

Caption: Potential side reactions during the nitration of 1-ethoxy-2-methoxybenzene.

References

  • Guangxi Yantai Pharmaceutical Co., Ltd. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
  • Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. CN105175283A.
  • Fanta, P. E., & Tarbell, D. S. (1945). 2-Nitro-4-methoxyaniline. Organic Syntheses, 25, 78. [Link]

  • Overberger, C. G., Lombardino, J. G., & Hiskey, R. G. (1957). Azomethines. I. A new synthesis of N-substituted aldimines. Journal of the American Chemical Society, 79(23), 6430–6433.
  • Gorelsky, S. I., & Lever, A. B. P. (2007). Regioselectivity in the nitration of dialkoxybenzenes. Canadian Journal of Chemistry, 85(10), 717-724. [Link]

  • Li, H., & Beller, M. (2018). Recent advances in the reduction of nitroarenes.
  • Kornblum, N., & Iffland, D. C. (1949). The reaction of silver nitrite with primary alkyl halides. Journal of the American Chemical Society, 71(6), 2137-2143.
  • Singla, R. (2014). How do I remove aniline from the reaction mixture? ResearchGate. [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. [Link]

  • Studies on the Reduction of Aromatic Oximes Using Borohydride Exchange Resin-Nickel Boride (cat.). (2002). Synthetic Communications, 32(21), 3297-3302. [Link]

Sources

Introduction: A Strategic Approach to Synthesizing 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimization of Reaction Conditions for 3-Ethoxy-4-methoxyaniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It is designed to be a practical resource for troubleshooting and optimizing reaction conditions, ensuring high yield and purity.

This compound is a valuable substituted aniline intermediate in the synthesis of various pharmaceutical compounds. A robust and scalable synthetic route is crucial for its consistent supply. The most common and reliable synthetic strategy involves a two-step process:

  • Williamson Ether Synthesis: Ethoxylation of a suitable phenolic precursor to form 3-ethoxy-4-methoxynitrobenzene.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired aniline.

This guide is structured to address the specific challenges and optimization parameters for each of these critical steps.

Part 1: Synthesis of 3-Ethoxy-4-methoxynitrobenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In this context, it involves the reaction of a phenoxide with an ethylating agent.

Troubleshooting and FAQs: Ethoxylation Step

Q1: What is the recommended starting material for the synthesis of 3-ethoxy-4-methoxynitrobenzene?

A common and effective starting material is 4-hydroxy-2-nitroanisole (also known as 4-methoxy-3-nitrophenol) . The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a suitable base, forming a phenoxide ion that can then act as a nucleophile.

Q2: My ethoxylation reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?

Several factors can contribute to a slow or incomplete reaction. Consider the following optimization strategies:

  • Choice of Base and Solvent: The selection of the base and solvent is critical for efficient phenoxide formation and subsequent alkylation. A strong enough base is needed to deprotonate the phenol, and the solvent should facilitate the SN2 reaction.

BaseSolventAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃)Acetone, DMF, AcetonitrileInexpensive, easy to handle.May require higher temperatures and longer reaction times.
Sodium Hydride (NaH)THF, DMFStrong base, rapid deprotonation.Highly reactive, requires anhydrous conditions and careful handling.
Sodium Hydroxide (NaOH)Water, Ethanol/WaterCost-effective, suitable for phase-transfer catalysis.Can lead to hydrolysis of the ethylating agent.
  • Ethylating Agent: Ethyl iodide (EtI) and ethyl bromide (EtBr) are common choices. Ethyl iodide is generally more reactive than ethyl bromide. Diethyl sulfate is another effective but more toxic option.[3]

  • Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, excessively high temperatures may lead to side reactions. A typical temperature range is 50-80 °C.

  • Phase-Transfer Catalyst (PTC): When using a biphasic system (e.g., NaOH in water and an organic solvent), a PTC like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the phenoxide into the organic phase.[3]

Q3: I am observing significant byproduct formation in my reaction. What are the likely side products and how can I minimize them?

The primary side reaction of concern is the elimination (E2) reaction of the ethyl halide, which competes with the desired substitution (SN2) reaction.[4] To favor substitution over elimination:

  • Use a less sterically hindered base.

  • Maintain a moderate reaction temperature.

Another potential issue is the formation of O- vs. C-alkylation products, although O-alkylation is generally favored for phenoxides.

Experimental Protocol: Ethoxylation of 4-Methoxy-3-nitrophenol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF as the solvent.

  • Addition of Ethylating Agent: While stirring, add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone) or to 60-70 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3-ethoxy-4-methoxynitrobenzene. This can be further purified by recrystallization or column chromatography if necessary.

Workflow for Williamson Ether Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Starting Material 4-Methoxy-3-nitrophenol Reaction Mixture Reaction Mixture Starting Material->Reaction Mixture Add Base K₂CO₃ Base->Reaction Mixture Add Solvent Acetone/DMF Solvent->Reaction Mixture Add Heated Reaction Heated Reaction Reaction Mixture->Heated Reaction Add Ethyl Bromide Heat to 60-70°C Ethylating Agent Ethyl Bromide TLC Monitoring TLC Monitoring Heated Reaction->TLC Monitoring Monitor Progress Work-up Filter, Evaporate Solvent TLC Monitoring->Work-up Reaction Complete Extraction Extraction Work-up->Extraction Dissolve in EtOAc Wash with Water Purification Purification Extraction->Purification Dry, Concentrate Final Product 3-Ethoxy-4-methoxynitrobenzene Purification->Final Product Recrystallize

Caption: Workflow for the synthesis of 3-ethoxy-4-methoxynitrobenzene.

Part 2: Reduction of 3-Ethoxy-4-methoxynitrobenzene to this compound

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5][6] Several methods are available, each with its own advantages and challenges.

Troubleshooting and FAQs: Nitro Group Reduction

Q1: What is the most reliable method for reducing the nitro group in 3-ethoxy-4-methoxynitrobenzene?

The choice of reducing agent is critical for a clean and efficient reaction. Here is a comparison of common methods:

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney NiHigh yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric.
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl, Zn/CH₃COOHInexpensive, robust, and scalable.Often requires harsh acidic conditions, and metal waste can be an issue.[7]
Transfer Hydrogenation Ammonium formate, HydrazineAvoids the use of high-pressure hydrogen gas.Can be slower and may require higher temperatures.
Other Reducing Agents Sodium Dithionite (Na₂S₂O₄)Mild conditions, good for sensitive substrates.Can be less efficient for some substrates.

For many applications, catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Q2: My reduction reaction is incomplete, and I still have starting material present. What could be the cause?

Incomplete reduction is a common issue. Here are some troubleshooting steps:[8]

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Catalyst Poisoning: Ensure that the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).

    • Catalyst Quality: Use a fresh, high-quality catalyst. The activity of catalysts can decrease over time.

    • Catalyst Loading: You may need to increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Reagent Quality (for Metal/Acid Reduction):

    • Metal Activation: The surface of the metal may be oxidized. Pre-treating the metal with dilute acid can help activate it.

    • Acid Concentration: Ensure the appropriate concentration of the acid is used.

  • Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.

    • Stirring: Efficient stirring is crucial for good contact between the reactants, solvent, and catalyst.

    • Temperature: While many reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion.[8]

Q3: My final product is discolored (e.g., brown or reddish). What are the likely impurities, and how can I remove them?

Discoloration is often due to the formation of partially reduced intermediates or oxidation of the final aniline product. Common colored byproducts include nitroso , azoxy , and azo compounds.[8][9]

  • Minimizing Byproduct Formation:

    • Ensure complete reduction by optimizing reaction time and conditions.

    • Work under an inert atmosphere (e.g., nitrogen or argon) during work-up and purification to prevent oxidation of the aniline.

  • Purification:

    • Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.

    • Recrystallization: This is a highly effective method for purifying the final product and removing both colored and colorless impurities.

    • Column Chromatography: For difficult separations, silica gel chromatography can be employed.

Experimental Protocol: Catalytic Hydrogenation of 3-Ethoxy-4-methoxynitrobenzene

Safety Note: Handle hydrogenation catalysts and hydrogen gas with extreme caution in a well-ventilated fume hood.

  • Setup: In a hydrogenation vessel, dissolve 3-ethoxy-4-methoxynitrobenzene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 wt%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Reduction Pathway and Potential Side Reactions

G cluster_main Main Reduction Pathway cluster_side Potential Side Reactions Nitro Compound 3-Ethoxy-4-methoxynitrobenzene Nitroso Nitroso Intermediate Nitro Compound->Nitroso 2e⁻, 2H⁺ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e⁻, 2H⁺ Azoxy/Azo Azoxy/Azo Byproducts Nitroso->Azoxy/Azo Condensation Aniline This compound Hydroxylamine->Aniline 2e⁻, 2H⁺ Hydroxylamine->Azoxy/Azo Condensation

Caption: Reduction of the nitro group to aniline and potential side reactions.

Part 3: Purification and Characterization

Q1: What is the most effective method for purifying the final product, this compound?

For solid anilines, recrystallization is often the most efficient purification method. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

If recrystallization is insufficient, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.

Q2: Which analytical techniques should I use to confirm the identity and purity of my product?

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C-O stretches of the ethers.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many of the reagents used in this synthesis are toxic, flammable, or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. This should only be performed by trained personnel using appropriate equipment.

  • Nitro compounds can be energetic and should be handled with care, especially on a large scale.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. Available at: [Link]

  • ACS Organic & Inorganic Au. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Available at: [Link]

  • CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • YouTube. Williamson Ether Synthesis. Available at: [Link]

  • MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Available at: [Link]

  • Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzenee. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Nitro Reduction. Available at: [Link]

  • RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available at: [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • ResearchGate. N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link]

  • ResearchGate. Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. Available at: [Link]

  • Homework.Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Available at: [Link]

  • Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available at: [Link]

  • PrepChem.com. Synthesis of 3-amino-4-methoxyacetanilide. Available at: [Link]

  • ResearchGate. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Available at: [Link]

  • Google Patents. A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene.
  • ACG Publications. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Ethoxy-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is dark brown/black. What causes this discoloration and is the material still usable?

A1: The discoloration is almost certainly due to oxidation. Anilines, particularly those with electron-donating groups like ethoxy and methoxy, are highly susceptible to air oxidation. The initial oxidation products can undergo further polymerization to form complex, highly colored macromolecules.

While the material may still contain a significant amount of the desired product, it is not suitable for most synthetic applications without purification. These colored impurities can interfere with subsequent reactions, poison catalysts, and complicate product isolation and analysis. The first step should always be to purify the discolored aniline.

Q2: What are the most likely impurities in a crude sample of this compound?

A2: Impurities are typically related to the synthetic route employed. Common syntheses involve the reduction of a corresponding nitro compound (3-ethoxy-4-methoxynitrobenzene) or the etherification of an aminophenol. Therefore, likely impurities include:

  • Starting Materials: Unreacted 3-ethoxy-4-methoxynitrobenzene, isovanillin derivatives, or related precursors.

  • Side-Reaction Products: Regioisomers from incomplete or alternative etherification/nitration steps.

  • Solvent and Reagent Residues: Residual solvents (e.g., ethanol, toluene) or reagents from the synthesis and workup.[1]

  • Oxidation/Degradation Products: As discussed in Q1, these are common in aged samples.

Q3: What is the most robust, general-purpose method for purifying this compound?

A3: For general-purpose purification, especially for removing colored oxidation products and baseline impurities, recrystallization is often the most effective and scalable first-line approach.[2][3] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3] If recrystallization fails to provide the desired purity, vacuum distillation or column chromatography are excellent secondary options.

Q4: How can I reliably assess the purity of my this compound after purification?

A4: A multi-faceted approach is recommended for purity assessment.

  • Gas Chromatography (GC): Excellent for detecting volatile impurities and quantifying the main component.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting non-volatile impurities and colored compounds.[6][7][8]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[9]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. For a related compound, p-anisidine, the melting point is 56-59 °C.[10] Impurities will typically depress and broaden the melting range.

Troubleshooting and Purification Protocols

This section provides a logical workflow for diagnosing and resolving common purity issues.

G Purification Decision Workflow cluster_0 start Crude or Discolored This compound check_color Is the sample significantly discolored (brown/black)? start->check_color charcoal Perform Activated Charcoal Treatment & Hot Filtration check_color->charcoal  Yes recrystallize Recrystallization check_color->recrystallize  No / Slightly Off-Color charcoal->recrystallize check_purity1 Assess Purity (TLC, GC, or MP) recrystallize->check_purity1 is_pure Is Purity >99%? check_purity1->is_pure end Pure Product is_pure->end  Yes troubleshoot Purity Insufficient. Select Advanced Method. is_pure->troubleshoot  No distill Vacuum Distillation troubleshoot->distill  If thermally stable & impurities have different B.P. chromatography Column Chromatography troubleshoot->chromatography  If thermally sensitive or impurities have similar B.P. check_purity2 Assess Final Purity distill->check_purity2 chromatography->check_purity2 check_purity2->end

Caption: Decision workflow for purifying this compound.

Issue 1: Significant Discoloration

Cause: Air oxidation of the amine functional group.

Solution: Treatment with activated charcoal followed by recrystallization. Charcoal has a high surface area and adsorbs the large, planar, colored polymeric impurities.

Protocol 1: Decolorization and Recrystallization

  • Solvent Selection: Choose an appropriate solvent. The ideal solvent should dissolve the aniline completely at high temperatures but poorly at low temperatures. Based on related structures like p-anisidine, aqueous ethanol or a hydrocarbon/alcohol mixture (e.g., Toluene/Ethanol) is a good starting point.[11]

  • Dissolution: In a flask, dissolve the crude this compound (e.g., 10 g) in the minimum amount of hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (approx. 1-2% by weight of your compound) to the hot solution.

    • Expert Insight: Do not add charcoal to a boiling solution, as this can cause violent bumping. Let it cool slightly before addition.

  • Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Solvent SystemRationale
Ethanol/WaterGood polarity match. Solubility can be fine-tuned by adjusting the water content.[11]
Toluene/HexaneEffective for less polar impurities. Toluene provides good solubility when hot.
IsopropanolA single-solvent system that is often effective for anilines.
Issue 2: Presence of Starting Materials or Isomeric Impurities

Cause: Incomplete reaction or lack of regioselectivity during synthesis.

Solution: If impurities have significantly different polarities or boiling points, column chromatography or vacuum distillation are the methods of choice.

Protocol 2: Flash Column Chromatography

Flash chromatography is ideal for separating compounds with different polarities. Since anilines can be slightly basic and may streak on silica gel, the mobile phase is often modified.

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like Hexanes or Toluene) and a more polar solvent (like Ethyl Acetate).

    • Expert Insight: To prevent streaking of the basic aniline on the acidic silica gel, add 0.5-1% triethylamine (Et₃N) to your mobile phase.[12] This deactivates the acidic sites on the silica.

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation

This method is effective if the impurities have boiling points significantly different from the product and the product is thermally stable.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a Vigreux column to improve separation efficiency.[13] Ensure all glass joints are properly sealed.

  • Degassing: It is crucial to degas the aniline before heating to prevent bumping. This can be done by applying a mild vacuum and then backfilling with an inert gas like nitrogen or argon; repeat this cycle 3 times.[13]

  • Distillation: Slowly heat the flask in an oil bath under reduced pressure. Collect the fraction that distills at the expected boiling point for this compound.

    • Expert Insight: For anilines, which can darken on heating, distilling under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidation.

G Recrystallization Workflow cluster_0 start Crude Sample process Dissolve in Minimal Hot Solvent Cool Slowly to Induce Crystallization Filter to Isolate Pure Crystals Wash with Cold Solvent & Dry start->process:f0 end Pure Crystals process:f2->end impurities Impurities Remain in Solution (Mother Liquor) process:f2->impurities

Caption: Generalized workflow for purification by recrystallization.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency (EPA). [Link]

  • p-Anisidine, 2-nitro- - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process . ResearchGate. [Link]

  • p-Anisidine . PubChem, National Center for Biotechnology Information. [Link]

  • Describe a synthetic route for the preparation of 4-methoxyaniline (p-anisidine) starting with s1 V benzene . Study.com. [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation . Chemistry Stack Exchange. [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame . National Center for Biotechnology Information (PMC). [Link]

  • 3-(Ethoxymethoxy)-4-methoxyaniline . PubChem, National Center for Biotechnology Information. [Link]

  • US10889539B2 - Aniline purification process.
  • 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzenesulfonyl Chloride . Organic Syntheses. [Link]

  • Safety Data Sheet: 4-Methoxyaniline . Carl ROTH. [Link]

  • Analytical method for the determination of aromatic amines . BG RCI. [Link]

  • Does aniline stick in columns during column chromatography? . ResearchGate. [Link]

  • Recrystallization: Figure 1. Structure of Aniline . Scribd. [Link]

  • p-Anisidine . Wikipedia. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride . MDPI. [Link]

  • Supporting Information for Copper-Catalyzed Enantioselective 1,2-Addition of Bis(pinacolato)diboron to Allenes . Angewandte Chemie. [Link]

  • III Analytical Methods . Japan International Cooperation Agency. [Link]

  • 3-Ethoxy-4-methoxybenzaldehyde . PubChem, National Center for Biotechnology Information. [Link]

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  • 2-(3-Ethoxyphenoxy)-4-methoxyaniline . PubChem, National Center for Biotechnology Information. [Link]

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Technical Support Center: Catalyst Poisoning in 3-Ethoxy-4-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to troubleshooting catalyst poisoning during the synthesis of 3-Ethoxy-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the catalytic hydrogenation of 3-ethoxy-4-methoxynitrobenzene, a critical step in producing high-purity anilines. Here, we dissect the causality behind catalyst deactivation and provide field-proven, self-validating protocols to diagnose, prevent, and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of 3-ethoxy-4-methoxynitrobenzene has stalled. What's the most likely cause?

A1: An incomplete or stalled reaction is a classic symptom of catalyst poisoning. The most common culprit in the catalytic reduction of aromatic nitro compounds is the deactivation of the palladium catalyst (typically Palladium on Carbon, Pd/C) by impurities present in the starting material, solvent, or hydrogen gas. These impurities, even at trace levels, can block the active sites of the catalyst, rendering it ineffective.[1]

Q2: What are the most common catalyst poisons I should be aware of in this specific synthesis?

A2: Based on the typical synthetic routes for the precursor, 3-ethoxy-4-methoxynitrobenzene, the most probable poisons include:

  • Sulfur Compounds: Often originating from raw materials or solvents, sulfur compounds like thiophenes or even inorganic sulfates strongly and often irreversibly bind to the palladium surface.[2]

  • Residual Halides: If haloethane (e.g., bromoethane) is used in the preceding etherification step to synthesize the precursor, any unreacted starting material or halide byproducts can poison the catalyst.

  • Nitrogen-Containing Compounds: Certain nitrogenous species, other than the nitro group being reduced, can act as poisons. This includes byproducts from the nitration step or even the amine product itself at high concentrations under certain conditions.

  • Residual Acids: Incomplete neutralization of the nitrating acids (sulfuric and nitric acid) can affect the catalyst's performance and potentially lead to leaching of the palladium.[3]

  • Reaction Intermediates: Incomplete reduction can lead to the accumulation of intermediates like nitrosobenzene or hydroxylamine derivatives, which can adsorb onto the catalyst surface and inhibit further reaction.

Q3: Can the this compound product itself be a catalyst poison?

A3: Yes, under certain conditions, the amine product can contribute to catalyst deactivation. Nitro compounds are known to mobilize palladium by oxidizing the metal, which can then be complexed by the newly formed amine, leading to leaching of the precious metal from its carbon support.[4] This is often exacerbated by "hydrogen starving" conditions where the hydrogen supply is insufficient.[4]

Troubleshooting Guide: A Systematic Approach

When faced with a stalled or sluggish hydrogenation reaction, a systematic approach is crucial for efficient problem-solving.

Workflow for Diagnosing Catalyst Poisoning

G A Reaction Stalled or Sluggish B Verify Reaction Conditions (Temp, Pressure, Agitation) A->B C Analyze Reaction Mixture (TLC, LC-MS, GC-MS) B->C D Is Starting Material Consumed? C->D E Check for Intermediates (Nitroso, Hydroxylamine) D->E No N Optimize Reaction Conditions D->N Yes F Reaction Incomplete (Suspect Catalyst Deactivation) E->F G Filter and Add Fresh Catalyst F->G H Does Reaction Proceed? G->H I Initial Catalyst is Poisoned H->I Yes J Other Kinetic Issue H->J No K Identify and Eliminate Poison Source I->K L Purify Starting Material K->L M Check Reagent/Solvent Purity K->M

Caption: A workflow for troubleshooting stalled hydrogenation reactions.

Identifying the Source of Poisoning

If fresh catalyst restarts the reaction, the original catalyst was indeed poisoned. The next step is to identify the source of the contamination.

Potential Source Common Impurities/Poisons Recommended Analytical Method
3-Ethoxy-4-methoxynitrobenzene (Starting Material) Residual nitrating acids (H₂SO₄, HNO₃), unreacted etherification agents (e.g., bromoethane), sulfur-containing impurities from raw materials.pH measurement of a washed sample, Ion Chromatography (for sulfates, halides), GC-MS for organic impurities,[5] Total Sulfur Analysis.
Solvents (e.g., Ethanol, Methanol) Sulfur compounds (thiols, sulfides), denaturants.GC-MS with a sulfur-selective detector, Total Sulfur Analysis.
Hydrogen Gas Carbon monoxide, sulfur compounds (H₂S).Use of high-purity hydrogen (99.999%), in-line gas purifiers.
Reaction Byproducts Nitroso and hydroxylamine intermediates, product amine complexes.LC-MS to identify reaction intermediates. ICP-MS of the reaction filtrate to quantify leached palladium.[6]

Protocols for Prevention and Remediation

Protocol 1: Purification of 3-Ethoxy-4-methoxynitrobenzene
  • Objective: To remove acidic residues and other water-soluble impurities.

  • Procedure:

    • Dissolve the crude 3-ethoxy-4-methoxynitrobenzene in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain high-purity starting material.

Protocol 2: Quantitative Analysis of Sulfur Impurities
  • Objective: To determine the total sulfur content in the starting material or solvent.

  • Method: High-temperature combustion with infrared detection is a standard method for quantifying total sulfur.

  • General Procedure:

    • A known mass of the sample is combusted in an oxygen-rich atmosphere.

    • Sulfur compounds are converted to sulfur dioxide (SO₂).

    • The SO₂ is detected and quantified by an infrared detector. Note: For quantitative analysis, it is recommended to use established instrumental methods and certified reference materials.

Protocol 3: Regeneration of Poisoned Palladium on Carbon (Pd/C)
  • Objective: To restore the activity of a sulfur-poisoned Pd/C catalyst. This protocol is an oxidative treatment.

  • Procedure:

    • Carefully filter the poisoned catalyst from the reaction mixture and wash it thoroughly with the reaction solvent, followed by deionized water.

    • Create a slurry of the washed catalyst in deionized water.

    • While stirring, slowly add a dilute solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-5% solution), to the slurry.[7] The oxidation converts adsorbed sulfur species to soluble sulfates.

    • Stir for 1-5 hours at room temperature.[7]

    • Filter the catalyst and wash it extensively with deionized water until the washings are neutral and free of sulfate ions (test with BaCl₂ solution).

    • Dry the regenerated catalyst under vacuum. Safety Note: Handle hydrogen peroxide with appropriate personal protective equipment. The regeneration process can be exothermic.

Understanding the Mechanism of Catalyst Poisoning

Catalyst poisoning in this context is primarily a surface phenomenon where impurities chemically adsorb to the active palladium sites.

G cluster_0 Catalyst Surface Pd Palladium Active Site Nitro 3-Ethoxy-4-methoxynitrobenzene Nitro->Pd Adsorption H2 Hydrogen (H₂) H2->Pd Adsorption Poison Poison (e.g., Sulfur Compound) Poison->Pd Strong Chemisorption (Site Blocking)

Caption: Mechanism of catalyst poisoning by site blocking.

As the diagram illustrates, the poison competes with the reactants (the nitro compound and hydrogen) for the active sites on the palladium surface. Due to strong chemisorption, the poison effectively blocks these sites, preventing the catalytic cycle from proceeding.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). Applied Catalysis A: General. [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • CN101298419A - Preparation of 3-ethoxy-4-decyloxy nitrobenzene.
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  • Quantitative Analysis of Organic Compounds. (2023). CK-12 Foundation. [Link]

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Technical Support Center: Byproduct Analysis in 3-Ethoxy-4-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethoxy-4-methoxyaniline. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding byproduct formation and analysis in reactions involving this versatile intermediate. Our focus is on providing practical, mechanistically grounded advice to help you optimize your reactions, identify impurities, and ensure the quality of your products.

Section 1: Understanding Byproduct Formation

Why is byproduct analysis critical for this compound reactions?

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material and the control of side reactions during its subsequent transformations are paramount to the safety and efficacy of the final drug product. Even trace-level impurities can have significant biological activity or affect the stability and manufacturability of the API. Regulatory bodies such as the ICH, USFDA, and UK-MHRA have stringent requirements for the identification and control of impurities in both drug substances and drug products.

What are the most common classes of byproducts in reactions involving this compound?

Based on the inherent reactivity of the aromatic amine functionality and the presence of activating ethoxy and methoxy groups, several classes of byproducts can be anticipated. These include:

  • Over-alkylation Products: In reactions where an alkyl group is introduced to the nitrogen (N-alkylation), the primary amine can react further to form secondary and tertiary amines.

  • Positional Isomers (Ring Alkylation): Under certain conditions, particularly with acidic catalysts, alkylation can occur on the aromatic ring (C-alkylation) at positions ortho or para to the amino group, leading to isomeric impurities.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and azoxy compounds, as well as dimeric and oligomeric species.

  • Starting Material Residues and Reagent-Related Impurities: Incomplete reactions can leave residual starting materials. Additionally, reagents used in the synthesis, such as reducing agents or catalysts, can introduce their own set of related impurities.

  • Degradation Products: The molecule can degrade under harsh conditions of heat, light, acid, or base, leading to a variety of smaller molecules.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues you might encounter during common synthetic transformations of this compound.

Reductive Amination

Scenario: "I am performing a reductive amination with this compound and an aldehyde/ketone, but I am observing significant amounts of an unknown impurity with a higher molecular weight."

Likely Cause & Byproduct: This is a classic case of over-alkylation , where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the aldehyde/ketone to form a tertiary amine.

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent and can also reduce the starting aldehyde to the corresponding alcohol, leading to another impurity.[1]

    • Sodium Triacetoxyborohydride (STAB): This is a milder and more selective reducing agent that preferentially reduces the iminium ion intermediate over the aldehyde, minimizing both over-alkylation and aldehyde reduction.[1]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion, especially at controlled pH.[2]

  • Reaction Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde/ketone to ensure complete consumption of the starting aniline. Avoid a large excess, which can drive over-alkylation.

  • Order of Addition: Add the reducing agent portion-wise to the pre-formed imine to maintain a low concentration of the reducing agent and favor the reduction of the primary imine.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[3]

N-Alkylation with Alkyl Halides

Scenario: "My N-alkylation of this compound with an alkyl halide is giving me a mixture of mono- and di-alkylated products that are difficult to separate."

Likely Cause & Byproduct: The mono-alkylated product (a secondary amine) is often more reactive than the starting primary amine, leading to a "runaway" reaction where the desired product is quickly converted to the di-alkylated (tertiary amine) byproduct.[4]

Troubleshooting Steps:

  • Control Stoichiometry: Use a significant excess of the this compound relative to the alkyl halide to increase the probability of the halide reacting with the starting material rather than the product.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Protecting Group Strategy: For valuable or complex substrates, consider protecting the amine with a group like Boc or Cbz, performing the alkylation on the protected intermediate, and then deprotecting.

  • Alternative Synthetic Routes: Consider reductive amination as a more controlled method for mono-alkylation.[5]

General Issues: Reaction Discoloration

Scenario: "My reaction mixture is turning dark brown/black, and I am seeing multiple colored spots on my TLC plate."

Likely Cause & Byproducts: This is often indicative of oxidation of the aniline. Aromatic amines are sensitive to air and oxidizing agents, leading to a complex mixture of colored byproducts, including dimers and oligomers.[6][7]

Troubleshooting Steps:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium bisulfite can prevent oxidation.

  • Purification of Starting Material: Ensure the starting this compound is of high purity and has not already started to oxidize. Distillation or recrystallization may be necessary.

Section 3: Analytical Methodologies for Byproduct Profiling

A multi-technique approach is often necessary for the comprehensive analysis of byproducts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorse techniques for separating and quantifying impurities in pharmaceutical analysis.[8]

Typical HPLC/UPLC Method Parameters for this compound and its Byproducts:

ParameterRecommendationRationale
Column C18 (e.g., Zorbax Eclipse XDB C18, Waters Acquity UPLC BEH C18)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid or Ammonium Acetate in WaterProvides good peak shape and is compatible with mass spectrometry.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of organic phase and gradually increase.To elute compounds with a wide range of polarities.
Detection UV at 254 nm and 280 nmAromatic compounds typically have strong absorbance at these wavelengths.
Column Temp. 30-40 °CTo ensure reproducible retention times.

Protocol: Stability-Indicating UPLC-MS Method Development

A stability-indicating method is one that can separate the drug substance from its degradation products. Forced degradation studies are essential for developing such a method.[8][9]

  • Forced Degradation:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 72 hours (solid state).

    • Photolytic: Expose to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Sample Preparation: Dilute the stressed samples to a suitable concentration (e.g., 1 mg/mL) in a mixture of water and organic solvent.

  • UPLC-MS Analysis: Analyze the stressed samples using a UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Method Optimization: Adjust the gradient, mobile phase, and other parameters to achieve baseline separation of all degradation products from the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable impurities.[10]

Protocol: GC-MS Analysis of Volatile Impurities

  • Derivatization (if necessary): For less volatile or highly polar byproducts, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase volatility.

  • GC Column: A mid-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.

  • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of compounds.

  • Injection: Use a split or splitless injection depending on the expected concentration of impurities.

  • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500. The resulting mass spectra can be compared to libraries (e.g., NIST) for identification.

Spectroscopic Characterization (NMR and IR)

NMR and IR spectroscopy are indispensable for the structural elucidation of unknown byproducts once they have been isolated.[11]

Expected Spectroscopic Features:

TechniqueThis compoundPotential Byproducts
¹H NMR Aromatic protons, -NH₂ singlet, -OCH₂- quartet, -OCH₃ singlet, -CH₃ triplet.Over-alkylation: Disappearance of -NH₂ singlet, appearance of new signals corresponding to the added alkyl group. Ring Alkylation: Changes in the aromatic region splitting patterns.
¹³C NMR Characteristic signals for aromatic carbons, ethoxy, and methoxy carbons.Appearance of new aliphatic or aromatic carbon signals.
FT-IR N-H stretching (around 3300-3500 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹).Oxidation (Nitro): Strong N-O stretching around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

Section 4: Visualizing Reaction Pathways and Byproduct Formation

Diagram 1: Common Reaction Pathways and Potential Byproducts of this compound

Byproduct_Formation cluster_start Starting Material cluster_reactions Reactions cluster_byproducts Potential Byproducts This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation Oxidation Oxidation This compound->Oxidation Ring Alkylation Ring Alkylation This compound->Ring Alkylation Mono-alkylated Product (Desired) Mono-alkylated Product (Desired) N-Alkylation->Mono-alkylated Product (Desired) Di-alkylated Product (Over-alkylation) Di-alkylated Product (Over-alkylation) N-Alkylation->Di-alkylated Product (Over-alkylation) Oxidized Species (Dimers, Oligomers) Oxidized Species (Dimers, Oligomers) Oxidation->Oxidized Species (Dimers, Oligomers) Ring-alkylated Isomer Ring-alkylated Isomer Ring Alkylation->Ring-alkylated Isomer Mono-alkylated Product (Desired)->N-Alkylation Further Reaction

Caption: Potential reaction pathways and byproduct formation from this compound.

Diagram 2: Analytical Workflow for Byproduct Identification

Analytical_Workflow Reaction Mixture Reaction Mixture UPLC-MS_Analysis UPLC-MS Analysis Reaction Mixture->UPLC-MS_Analysis Impurity_Detection Detection of Impurities UPLC-MS_Analysis->Impurity_Detection High-Res_MS High-Resolution MS/MS for Formula Determination Impurity_Detection->High-Res_MS Isolation Preparative HPLC for Impurity Isolation Impurity_Detection->Isolation Structure_Elucidation NMR & IR for Structure Elucidation High-Res_MS->Structure_Elucidation Isolation->Structure_Elucidation Identified_Byproduct Identified_Byproduct Structure_Elucidation->Identified_Byproduct

Caption: A typical analytical workflow for the identification and characterization of unknown byproducts.

Section 5: Frequently Asked Questions (FAQs)

Q1: My purified this compound darkens over time. What is happening and how can I prevent it?

A: The darkening is due to slow oxidation of the aniline by atmospheric oxygen, forming colored oligomeric and polymeric impurities. To prevent this, store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber-colored vial to protect it from light, and at a low temperature (refrigerated).

Q2: I have an impurity with the same mass as my desired product. What could it be?

A: This is likely a positional isomer. For example, in an alkylation reaction, the alkyl group may have added to the aromatic ring instead of the nitrogen. High-resolution mass spectrometry can confirm the elemental composition, and NMR spectroscopy will be necessary to determine the exact structure by analyzing the aromatic proton splitting patterns.

Q3: How can I remove highly polar byproducts from my reaction mixture?

A: Highly polar impurities, such as salts or highly oxidized species, can often be removed by an aqueous workup. Partitioning your reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous base (like sodium bicarbonate solution) can effectively remove these impurities into the aqueous layer.

Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?

A: Yes. Aromatic amines, as a class, should be handled with care as they can be toxic and are often skin and respiratory irritants.[12] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances, 25 October 2006.
  • BenchChem. "Common side products in the synthesis of N-Benzyl-4-methoxyaniline." BenchChem Technical Support, 2025.
  • Master Organic Chemistry. "Alkylation of Amines (Sucks!)." Master Organic Chemistry, May 26, 2017. [Link]

  • PubChem. "p-Anisidine." National Center for Biotechnology Information. [Link]

  • Wang, L., et al. "Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, September 1, 2017. [Link]

  • Dendeni, M., et al. "Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway." International Journal of Pharmaceutics, vol. 438, no. 1-2, 2012, pp. 61-70.
  • Cimetiere, N., et al. "UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst." Molecules, vol. 22, no. 1, 2017, p. 113.
  • Reyes-Mena, A., et al. "Electro-synthesis and Characterization of Aniline and o-Anisidine Oligomers." International Journal of Electrochemical Science, vol. 7, 2012, pp. 2554-2567.
  • PubChem. "3-Ethoxy-4-methoxybenzaldehyde." National Center for Biotechnology Information. [Link]

  • Wikipedia. "Reductive amination." Wikipedia, The Free Encyclopedia. [Link]

  • Quality Assistance. "GC-MS/Headspace-GC-MS: How does the method work - and when is it used?" YouTube, 2025. [Link]

  • MedCrave. "Forced Degradation Studies." Biomedical Journal of Scientific & Technical Research, 2016.
  • BenchChem. "Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline." BenchChem, 2025.
  • ResearchGate. "The formation of aniline dimers: (a) reaction of neutral aniline with...
  • Krishnaiah, C., et al. "Stability-indicating UPLC method for determination of valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms." Journal of Pharmaceutical and Biomedical Analysis, vol. 53, no. 3, 2010, pp. 483-489.

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Technical Support Center: Enhancing the Purity of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high-purity 3-Ethoxy-4-methoxyaniline. High purity is critical as impurities can directly impact reaction yields, introduce downstream separation challenges, and affect the safety and efficacy profiles of final pharmaceutical products. This document provides practical, field-tested advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically stem from the synthetic route and subsequent degradation. The most common classes of impurities include:

  • Incomplete Reaction Products: Unreacted starting materials, such as the precursor nitro-compound (e.g., 3-ethoxy-4-methoxynitrobenzene) if the synthesis involves a reduction step.

  • Isomeric Byproducts: Positional isomers formed during synthesis.

  • Oxidation and Polymerization Products: Aromatic amines are susceptible to air and light-induced oxidation, which forms highly colored polymeric impurities. This is often the cause of a sample appearing yellow, brown, or even black over time.

  • Residual Solvents: Solvents used during the reaction or initial workup that were not completely removed.

Q2: Why is a discolored (yellow or brown) sample of this compound problematic for my synthesis?

A2: The discoloration is a visual indicator of degradation. These colored impurities are typically high-molecular-weight polymers formed from oxidation. While they may be present in small quantities, they can:

  • Interfere with Catalysis: The impurities can poison catalysts, particularly those based on precious metals like Palladium or Platinum, leading to stalled or incomplete reactions.

  • Complicate Product Isolation: These colored, often tar-like, substances can make purification of your target molecule significantly more difficult.

  • Indicate Instability: Their presence suggests that the material has been stored improperly or is old, and other, less visible, impurities may also be present.

Q3: How can I reliably assess the purity of my this compound sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of aniline derivatives due to its high resolution and sensitivity.[1] A reverse-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities. Due to the basic nature of amines, using a deactivated column is crucial to prevent peak tailing and ensure accurate quantification.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed structural confirmation and can detect impurities with distinct proton signals. Comparing the integration of impurity peaks to the main compound peaks can provide a semi-quantitative purity estimate.

Q4: How should I store this compound to maintain its purity?

A4: Proper storage is critical to prevent degradation. Aromatic amines like this are sensitive to light, air (oxygen), and heat.[4]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Keep in a cool, dark place. Refrigeration at 2-8°C is recommended.[4]

  • Container: Use a well-sealed, amber glass bottle to protect from light and air ingress.

Part 2: Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q5: My this compound is a dark brown solid/oil. How can I purify it for a sensitive downstream reaction?

  • Probable Cause: Significant oxidation and polymerization have occurred.

  • Recommended Solution: For heavily discolored material, Vacuum Distillation is the most effective method. The high boiling point of aniline derivatives at atmospheric pressure leads to thermal degradation. By reducing the pressure, the boiling point is significantly lowered, allowing the pure aniline to distill away from the non-volatile polymeric tars.[5] For example, aniline's boiling point drops from 184°C at atmospheric pressure to 72°C at 20 mmHg.

Q6: My HPLC analysis shows a major peak for my product but also several small, closely eluting impurity peaks. What is the best purification strategy?

  • Probable Cause: These are likely structurally similar impurities, such as isomers or byproducts from the synthesis.

  • Recommended Solution: Column Chromatography offers the best resolution for separating closely related compounds.

    • Challenge: Basic amines can interact strongly with acidic silica gel, causing streaking (peak tailing) and potential loss of product.[6]

    • Pro-Tip: To counteract this, add a small amount of a competing base to your mobile phase. A common practice is to use a solvent system like Hexane/Ethyl Acetate with 0.5-1% triethylamine (Et₃N) added.[6] The triethylamine neutralizes the acidic sites on the silica, allowing for sharp, symmetrical elution of the amine product.

Q7: After purification, my product looks clean, but the yield is very low. Where could my product have gone?

  • Probable Cause & Solution:

    • Irreversible Adsorption on Silica: If you used column chromatography without a base additive, your highly basic amine may have irreversibly bound to the acidic silica gel. Always use a mobile phase modifier like triethylamine.[6]

    • Loss during Aqueous Workup: If your workup involved an acidic wash, your amine would be protonated and move to the aqueous layer. Ensure you basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH > 9-10 and re-extract with an organic solvent to recover your product.

    • Degradation during Purification: If you used distillation at atmospheric pressure, thermal degradation is a likely cause of low yield. Always use vacuum distillation for high-boiling anilines.

Q8: My ¹H NMR spectrum shows the correct peaks for this compound, but the baseline is noisy and the integration is slightly off. What does this mean?

  • Probable Cause: This often points to the presence of non-volatile, amorphous impurities, such as the polymeric material discussed earlier. These polymers may not have sharp, distinct NMR peaks but can contribute to a broad, rolling baseline.

  • Recommended Solution: If the material is a solid, Recrystallization is an excellent final polishing step. It is highly effective at removing small amounts of impurities that get trapped in the crystal lattice. The key is finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.

Purification Workflow Decision Diagram

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude material.

PurificationWorkflow Start Crude this compound Assess Assess Purity & Appearance (TLC, HPLC, Visual) Start->Assess Distill Vacuum Distillation Assess->Distill Heavily Discolored (Dark Oil/Solid) Column Column Chromatography (with Et3N) Assess->Column Multiple Close Impurities (by TLC/HPLC) Recrystallize Recrystallization Assess->Recrystallize Solid with Minor Discoloration CheckPurity Check Purity (HPLC/GC) Distill->CheckPurity Column->CheckPurity Recrystallize->CheckPurity Final High-Purity Product (>99.5%) CheckPurity->Column Purity Not OK (Oil) CheckPurity->Recrystallize Purity Not OK (Solid) CheckPurity->Final Purity OK

Caption: Decision workflow for purifying this compound.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Purity Analysis by Reverse-Phase HPLC

This method is adapted from standard procedures for analyzing aromatic amines.[7][8][9]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of Acetonitrile/Water (1:1) to prepare a 100 µg/mL solution.

  • Analysis: Inject 10 µL and integrate the peak areas to determine the area percent purity.

SOP 2: Purification by Automated Flash Column Chromatography
  • Column Selection: Pre-packed Silica Gel column.

  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane (DCM). If it doesn't dissolve fully, add a small amount of the strong solvent (Ethyl Acetate). Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Solvent System:

    • Solvent A: Hexane (or Cyclohexane).

    • Solvent B: Ethyl Acetate.

    • Additive: Add 0.5% (v/v) Triethylamine to Solvent B to prevent peak tailing.[6]

  • Equilibration: Equilibrate the column with 2-3 column volumes of 100% Solvent A (with 0.5% Triethylamine if added to B).

  • Elution Method: Run a linear gradient based on TLC analysis (e.g., 0% to 50% B over 15 column volumes).

  • Fraction Collection: Collect fractions based on UV detection and combine fractions containing the pure product as determined by TLC analysis.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

SOP 3: Purification by Recrystallization
  • Solvent Screening: Place a small amount of crude material (20-30 mg) into several test tubes. Add a small amount (0.5 mL) of different solvents (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate, Hexane/Ethyl Acetate mixture).

  • Identify Suitable Solvent: Find a solvent or solvent system that dissolves the crude material when heated to boiling but in which the material crashes out of solution upon cooling to room temperature or 0°C.

  • Procedure: a. Place the crude material in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. c. Remove from heat and allow the solution to cool slowly to room temperature. d. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath. e. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. f. Dry the purified crystals under vacuum.

Part 4: Data Summaries

Table 1: Comparison of Primary Purification Techniques
TechniquePrincipleBest For RemovingAdvantagesDisadvantages
Vacuum Distillation Separation by boiling point under reduced pressure.High molecular weight polymers, salts, non-volatile impurities.Fast, highly effective for heat-sensitive compounds, good for large scales.Not effective for separating compounds with close boiling points. Requires vacuum setup.
Column Chromatography Separation by differential adsorption on a stationary phase.Isomers, reaction byproducts with different polarities.High resolution, adaptable to a wide range of compounds.Can be slow, requires significant solvent, potential for product loss on silica.[6]
Recrystallization Purification based on differences in solubility.Small amounts of impurities from a solid matrix.Can yield very high purity material, cost-effective.Only applicable to solids, yield can be variable, requires finding a suitable solvent.
Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving purity issues based on analytical data.

Caption: Troubleshooting logic for purity issues in this compound.

References

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google P
  • Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
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  • 3-(Ethoxymethoxy)-4-methoxyaniline | C10H15NO3 | CID 65365092 - PubChem. [Link]

  • HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. [Link]

  • US10889539B2 - Aniline purification process - Google P
  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. [Link]

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  • What type of GCMS column is best for a total resolution of aromatic amines? - ResearchGate. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - Oxford Academic. [Link]

  • Chromotography with free amines? : r/chemhelp - Reddit. [Link]

  • III Analytical Methods. [Link]

  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis - JOCPR. [Link]

  • p-Anisidine - Wikipedia. [Link]

  • 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. [Link]

  • Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. [Link]

  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. [Link]

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Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Ethoxy-4-methoxyaniline: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Aniline Backbone

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aniline core—both the aromatic ring and the amino group—is exquisitely sensitive to the electronic and steric nature of its substituents. This guide provides an in-depth comparative study of 3-Ethoxy-4-methoxyaniline , a polysubstituted aniline whose unique substitution pattern presents distinct synthetic opportunities and challenges.

For researchers and drug development professionals, understanding the nuanced reactivity of this molecule is paramount for designing efficient synthetic routes and anticipating potential side reactions. We will dissect the interplay of the activating ethoxy and methoxy groups, comparing the reactivity of this compound against benchmark compounds such as aniline, p-anisidine (4-methoxyaniline), and 3,4-dimethoxyaniline. This analysis is grounded in established principles of physical organic chemistry and supported by experimental protocols to validate the discussed concepts.

Pillar 1: The Theoretical Framework of Reactivity

The chemical behavior of a substituted aniline is governed by the cumulative influence of its functional groups on the electron density of the aromatic system and the nitrogen lone pair.[1] For this compound, three key groups are at play: the primary amine (-NH₂), the 3-ethoxy group (-OCH₂CH₃), and the 4-methoxy group (-OCH₃).

  • Electronic Effects : All three substituents are potent activating groups for electrophilic aromatic substitution (EAS). They donate electron density into the benzene ring via the resonance effect (+R), which far outweighs their electron-withdrawing inductive effect (-I). This increased electron density makes the ring highly nucleophilic and prone to attack by electrophiles. The amino group is the most powerful activator, followed by the alkoxy groups.[2]

  • Directing Effects : As strong +R donors, all three groups are ortho, para-directing . The positions ortho and para to these groups are significantly more electron-rich and are the primary sites of electrophilic attack.

  • Basicity : The electron-donating nature of the alkoxy groups increases the electron density on the nitrogen atom, making this compound more basic than aniline itself.[2] This enhanced basicity influences reactions at the amino group and its behavior in acidic media.

Caption: Factors influencing the reactivity of this compound.

Pillar 2: Comparative Reactivity in Key Transformations

We will now explore the reactivity of this compound in fundamental organic reactions, comparing its performance with other relevant anilines.

A. Electrophilic Aromatic Substitution (EAS)

The heavily activated nature of the this compound ring makes it exceptionally reactive towards electrophiles. However, this high reactivity can be a double-edged sword, often requiring careful control of reaction conditions to avoid polysubstitution or oxidation.

1. Halogenation (Bromination)

Anilines are so reactive that their bromination with Br₂ typically proceeds uncontrollably to give the 2,4,6-tribromoaniline derivative. For a substrate like this compound, the combined activating power of three groups would lead to a complex mixture of polyhalogenated products and potential oxidation.

Causality of Experimental Choice: To achieve selective monobromination, the powerful activating effect of the amino group must be temporarily attenuated. This is achieved by converting it into an acetamide (-NHCOCH₃). The acetyl group is still an ortho, para-director but is significantly less activating, allowing for controlled, predictable substitution.

The directing effects in N-acetyl-3-ethoxy-4-methoxyaniline are as follows:

  • -NHCOCH₃ (at C1): Ortho, para-directing.

  • -OCH₃ (at C4): Ortho, para-directing.

  • -OC₂H₅ (at C3): Ortho, para-directing.

The positions with the most reinforcement are C2 (ortho to -NHAc, ortho to -OEt) and C5 (para to -NHAc, ortho to -OMe). C6 is also activated (ortho to -NHAc, meta to -OMe, meta to -OEt). Steric hindrance from the ethoxy group may disfavor substitution at C2. Therefore, the most likely positions for electrophilic attack are C5 and C6 .

Table 1: Predicted Outcome of Bromination of N-Acetyl Anilines

Substrate Major Product(s) Rationale
Acetanilide 4-Bromoacetanilide The -NHAc group directs para.
N-acetyl-4-methoxyaniline 2-Bromo-4-methoxyacetanilide The powerful -OMe group directs ortho.

| N-acetyl-3-ethoxy-4-methoxyaniline | 5-Bromo- and 6-Bromo- derivatives | Strong activation and directing influence from all three groups; regioselectivity depends on subtle steric and electronic balance. |

2. Nitration

Direct nitration of anilines with a mixture of nitric and sulfuric acid is notoriously problematic. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing , completely reversing the desired reactivity.[2] Furthermore, the powerful oxidizing nature of nitric acid can lead to the degradation of the electron-rich aromatic ring, resulting in low yields and tar formation.[3]

Causality of Experimental Choice: As with halogenation, the standard and self-validating approach is to protect the amine as an acetamide. This prevents protonation and moderates the ring's reactivity, allowing for clean nitration.

3. Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally unsuccessful with anilines. The basic nitrogen atom of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. This forms a complex that deactivates the aromatic ring even more severely than the anilinium ion, shutting down the reaction. Protection of the amino group as an amide is mandatory to enable Friedel-Crafts chemistry on the aniline ring.

B. Reactions at the Amino Group

1. Diazotization

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry, opening pathways to a multitude of other functional groups (Sandmeyer, Schiemann, Gomberg reactions, etc.). The reaction involves treating the aniline with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[4]

The electron-donating ethoxy and methoxy groups on this compound facilitate diazotization.[5] By increasing the nucleophilicity of the amino nitrogen, they accelerate the initial attack on the nitrosonium ion (NO⁺), which is a key step in the mechanism.

Table 2: Comparative Ease of Diazotization

Substrate Relative Rate Stability of Diazonium Salt Rationale
4-Nitroaniline Slow Relatively Stable Electron-withdrawing group deactivates the amine.
Aniline Baseline Moderately Stable Parent compound.
4-Methoxyaniline Fast Less Stable Electron-donating group activates the amine but can destabilize the resulting cation through back-donation.

| This compound | Very Fast | Less Stable | Strong electron donation from two alkoxy groups significantly increases the amine's nucleophilicity. |

Causality of Experimental Choice: Diazotization reactions are conducted at low temperatures (0-5 °C) because aromatic diazonium salts are often unstable and can decompose, sometimes explosively, at higher temperatures.

Caption: Synthetic utility of diazonium salts from this compound.

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the reactivity of this compound.

Protocol 1: Controlled Monobromination via Amide Protection

This two-step procedure ensures selective bromination by first protecting the highly activating amino group.

Step 1: Acetylation of this compound

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of water. The compound may not fully dissolve. Add 1.0 mL of concentrated hydrochloric acid to form the soluble hydrochloride salt. Stir until a clear solution is obtained.

  • Reagent Preparation: In a separate beaker, prepare a solution of 1.0 g of sodium acetate in 10 mL of water.

  • Acylation: To the stirred aniline hydrochloride solution, add 1.2 mL of acetic anhydride. Immediately follow with the dropwise addition of the sodium acetate solution.

  • Precipitation & Isolation: A white precipitate of N-acetyl-3-ethoxy-4-methoxyaniline should form rapidly. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed if necessary. Confirm product formation by TLC and melting point analysis against the starting material.

Step 2: Bromination of the Acetanilide Derivative

  • Dissolution: Dissolve the dried N-acetyl-3-ethoxy-4-methoxyaniline (from Step 1) in 15 mL of glacial acetic acid in a 50 mL flask.

  • Bromination: While stirring, add a solution of bromine (e.g., 0.3 mL) in 5 mL of glacial acetic acid dropwise. The color of the bromine should disappear as it is consumed.

  • Quenching & Precipitation: Once the addition is complete, stir for an additional 30 minutes at room temperature. Pour the reaction mixture into 100 mL of ice-cold water. The brominated product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bisulfite solution to remove any excess bromine. Wash again with water and dry.

  • Analysis: Characterize the product using NMR spectroscopy to determine the position of bromination, and by melting point.

Protocol 2: Diazotization and Azo Coupling

This protocol demonstrates the formation of the diazonium salt and its subsequent reaction to form a brightly colored azo dye, providing visual confirmation of reactivity.

  • Amine Solution: In a 100 mL beaker, suspend 1.0 g of this compound in 20 mL of water. Add 2.5 mL of concentrated hydrochloric acid and stir. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: While maintaining the temperature below 5 °C, slowly add a pre-cooled solution of 0.5 g of sodium nitrite in 5 mL of water dropwise with constant stirring. The reaction is exothermic; add slowly to control the temperature. Test for a slight excess of nitrous acid using starch-iodide paper (should turn blue-black).

  • Coupling Solution: In a separate 250 mL beaker, dissolve 0.6 g of phenol in 10 mL of 10% sodium hydroxide solution. Cool this solution to 5 °C.

  • Azo Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold alkaline phenol solution.

  • Observation & Isolation: An intensely colored azo dye should precipitate immediately. Keep the mixture in the ice bath for 30 minutes to ensure complete coupling. Collect the dye by vacuum filtration, wash with cold water, and dry.

Conclusion

This compound is a highly reactive aromatic amine. Its reactivity is dominated by the powerful electron-donating and ortho, para-directing effects of the amino, ethoxy, and methoxy groups. This high activation facilitates reactions at the amino group, such as diazotization, but necessitates a protection strategy for controlled electrophilic aromatic substitution on the ring. Compared to aniline or singly-substituted alkoxy anilines, this compound offers enhanced nucleophilicity, a factor that must be carefully managed to achieve desired synthetic outcomes. The experimental frameworks provided here offer a robust starting point for researchers to explore and harness the unique chemical properties of this versatile building block.

References

  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [Online] Available at: [Link][5]

  • Chemistry Steps. Reactions of Aniline. [Online] Available at: [Link][2]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Online] Available at: [Link][6]

  • Khan Academy. (2025). EAS reactions of aniline. [YouTube] Available at: [Link]

  • Online Chemistry Notes. (2020). Aniline – Lab preparation, Properties, Reactions and Uses. [Online] Available at: [Link][7]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Online] Available at: [Link][3]

  • You Must Know. (2024). Mastering Aniline's Chemistry Reactions. [YouTube] Available at: [Link][4]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unambiguous identification of molecular structure is the bedrock of reliable research and development. For substituted anilines, a class of compounds pivotal as intermediates in drug synthesis, dyes, and agrochemicals, even minor positional differences in functional groups can drastically alter their chemical and biological properties. This guide provides a comprehensive, multi-technique spectroscopic approach to confirm the identity of 3-Ethoxy-4-methoxyaniline, with a keen focus on distinguishing it from its critical isomers and related compounds, namely 4-ethoxy-3-methoxyaniline and 3,4-dimethoxyaniline.

Our approach is rooted in the synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between molecular structure and spectral output, providing not just the data, but the reasoning behind the expected spectroscopic signatures. This guide is designed for the discerning researcher who requires not only a protocol but a deep, mechanistic understanding of the analytical process.

The Analytical Challenge: Differentiating Positional Isomers

The primary analytical challenge lies in the subtle structural differences between this compound and its positional isomer, 4-ethoxy-3-methoxyaniline. A simple transposition of the ethoxy and methoxy groups can be difficult to detect without a careful and integrated spectroscopic analysis. Our third comparator, 3,4-dimethoxyaniline, serves as a useful reference to highlight the unique spectral contributions of the ethoxy group.

A Multi-Pronged Spectroscopic Strategy

A conclusive identification is rarely achieved with a single analytical technique. The following workflow illustrates our integrated approach, where each technique provides a unique piece of the structural puzzle.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample This compound (and comparators) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Direct analysis (ATR) Sample->Prep_IR Prep_MS Dilute and inject Sample->Prep_MS NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Interpret_NMR Chemical Shifts Coupling Patterns Integration NMR->Interpret_NMR Interpret_IR Functional Group Stretching & Bending IR->Interpret_IR Interpret_MS Molecular Ion Peak Fragmentation Pattern MS->Interpret_MS Comparison Comparative Analysis of all data Interpret_NMR->Comparison Interpret_IR->Comparison Interpret_MS->Comparison Confirmation Conclusive Identification Comparison->Confirmation

Caption: An integrated workflow for the spectroscopic confirmation of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, allowing us to differentiate between protons on the aromatic ring and those on the alkoxy substituents.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Comparison

The key to differentiating our target compound from its isomers lies in the chemical shifts and coupling patterns of the aromatic protons. The electron-donating nature of the amino and alkoxy groups will shield the aromatic protons, shifting them to a higher field (lower ppm) compared to benzene (7.36 ppm).[3]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentThis compound (Predicted)4-Ethoxy-3-methoxyaniline (Predicted)3,4-Dimethoxyaniline (Experimental/Predicted)Rationale for Differentiation
Aromatic H ~6.75 (d)~6.73 (d)~6.77 (d)The precise chemical shifts and coupling constants of the three aromatic protons will be unique for each isomer. The proton ortho to the amino group will be the most shielded.
~6.3-6.4 (m)~6.3-6.4 (m)~6.3-6.4 (m)
-OCH₂CH₃ (quartet) ~4.0-4.1 (q)~4.0-4.1 (q)N/AThe chemical shift of the methylene protons is sensitive to the electronic environment of the attached oxygen.
-OCH₃ (singlet) ~3.8 (s)~3.8 (s)~3.8 (s, 6H)In 3,4-dimethoxyaniline, the two methoxy groups are magnetically equivalent, resulting in a single peak with an integration of 6H.
-OCH₂CH₃ (triplet) ~1.4 (t)~1.4 (t)N/A
-NH₂ (broad singlet) ~3.5 (br s)~3.5 (br s)~3.5 (br s)The chemical shift of the amine protons can vary with concentration and solvent.

Note: Predicted chemical shifts are based on additive models and comparison with similar structures. Actual values may vary slightly.

The most significant differentiator will be the splitting pattern of the aromatic protons. For both this compound and 4-ethoxy-3-methoxyaniline, we expect a three-proton aromatic system with ortho and meta couplings.[4][5] In contrast, 3,4-dimethoxyaniline will also show a three-proton system, but with subtle differences in chemical shifts due to the identical nature of the alkoxy substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering a direct view of the carbon framework of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a single line.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Comparison

The chemical shifts of the aromatic carbons are particularly informative. Carbons directly attached to the electron-donating oxygen and nitrogen atoms will be significantly deshielded (shifted to a higher ppm).

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentThis compound (Predicted)4-Ethoxy-3-methoxyaniline (Predicted)3,4-Dimethoxyaniline (Experimental/Predicted)Rationale for Differentiation
C-NH₂ ~140~140~140The carbon attached to the amino group will have a similar chemical shift in all three compounds.
C-OR C-OEt: ~148C-OMe: ~145C-OMe: ~148C-OEt: ~145C-OMe: ~149, ~146The precise chemical shifts of the carbons bearing the alkoxy groups will be the most telling differentiator between the two isomers.
Aromatic C-H ~100-115 (3 signals)~100-115 (3 signals)~100-115 (3 signals)
-OCH₂CH₃ ~64~64N/A
-OCH₃ ~56~56~56
-OCH₂CH₃ ~15~15N/A

Note: Predicted chemical shifts are based on additive models and comparison with similar structures. Actual values may vary slightly.

The key to distinguishing between this compound and 4-ethoxy-3-methoxyaniline will be the subtle differences in the chemical shifts of the two carbons directly bonded to the alkoxy groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[6][7][8]

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Data Interpretation and Comparison

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeThis compound4-Ethoxy-3-methoxyaniline3,4-DimethoxyanilineRationale for Differentiation
N-H Stretch 3400-3200 (two bands)3400-3200 (two bands)3400-3200 (two bands)The presence of two bands in this region is characteristic of a primary amine.[9]
C-H Stretch (Aromatic) 3100-30003100-30003100-3000
C-H Stretch (Aliphatic) 3000-28503000-28503000-2850
C-N Stretch (Aromatic) ~1280~1280~1280The C-N stretch in aromatic amines appears at a higher frequency than in aliphatic amines.[9]
C-O Stretch (Aromatic Ether) ~1250 and ~1040~1250 and ~1040~1250 and ~1040The exact positions and shapes of these C-O stretching bands may show subtle differences between the isomers.
Aromatic C=C Bending 1600-14501600-14501600-1450

While IR spectroscopy is excellent for confirming the presence of the amine and ether functional groups, it is less powerful for distinguishing between positional isomers. However, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) may be observable and can contribute to a conclusive identification when combined with NMR and MS data.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the elemental composition and for gaining further structural insights.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Comparison

The molecular formula for all three compounds is C₉H₁₃NO₂ (for the ethoxy/methoxy anilines) and C₈H₁₁NO₂ (for dimethoxyaniline). The expected nominal molecular weights are 167 g/mol and 153 g/mol , respectively. A high-resolution mass spectrometer can confirm the elemental composition with high accuracy.

The fragmentation patterns will be key to distinguishing the isomers. Aromatic amines and ethers have characteristic fragmentation pathways.[10][11][12]

Fragmentation_Logic cluster_ms Mass Spectrometry Analysis cluster_pathways Key Fragmentation Pathways cluster_output Output Molecule Analyte Molecule (e.g., this compound) Ionization Electron Ionization (70 eV) Molecule->Ionization Molecular_Ion Molecular Ion [M]⁺ Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Loss_Alkyl Loss of Alkyl Radical (e.g., - •CH₃ or - •C₂H₅) Fragmentation->Loss_Alkyl Loss_Alkene Loss of Alkene (e.g., - C₂H₄ from ethoxy) Fragmentation->Loss_Alkene Loss_HCN Loss of HCN from aniline ring Fragmentation->Loss_HCN Fragments Characteristic Fragment Ions Mass_Spectrum Mass Spectrum (m/z vs. Abundance) Fragments->Mass_Spectrum Loss_Alkyl->Fragments Loss_Alkene->Fragments Loss_HCN->Fragments Confirmation_MS Structural Confirmation Mass_Spectrum->Confirmation_MS

Caption: Logical flow of fragmentation and analysis in mass spectrometry for structural elucidation.

Table 4: Predicted Key Mass Fragments (m/z)

Fragmentation PathwayThis compound4-Ethoxy-3-methoxyaniline3,4-DimethoxyanilineRationale for Differentiation
Molecular Ion [M]⁺ 167167153Confirms the molecular weight.
[M - CH₃]⁺ 152152138Loss of a methyl radical from a methoxy group.
[M - C₂H₅]⁺ 138138N/ALoss of an ethyl radical from the ethoxy group. The relative intensity of this peak compared to [M-CH₃]⁺ will be a key differentiator.
[M - C₂H₄]⁺ 139139N/AMcLafferty-type rearrangement leading to the loss of ethene from the ethoxy group.
[M - OCH₃]⁺ 136136122
[M - OC₂H₅]⁺ 122122N/A

The relative abundance of the fragments resulting from the loss of the alkyl groups from the ethers will be particularly informative. For this compound, the initial loss of an ethyl radical might be favored over the loss of a methyl radical, and vice versa for the isomer, depending on the stability of the resulting cation.

Conclusion: A Synthesis of Spectroscopic Evidence

The confident identification of this compound, and its differentiation from closely related isomers, is a testament to the power of a multi-technique spectroscopic approach. While each method provides valuable clues, it is the convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that builds an unassailable structural assignment.

  • ¹H NMR provides the most definitive evidence through the unique chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR confirms the carbon skeleton and offers subtle but crucial differences in the chemical shifts of the carbons bearing the alkoxy substituents.

  • IR Spectroscopy rapidly confirms the presence of the key amine and ether functional groups.

  • Mass Spectrometry verifies the molecular weight and provides distinct fragmentation patterns based on the positions of the ethoxy and methoxy groups.

By understanding the underlying principles of each technique and integrating their outputs, researchers can navigate the subtleties of isomeric differentiation with confidence and uphold the highest standards of scientific integrity in their work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin-Madison. [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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A Comparative Guide to the Biological Activity of 3-Ethoxy-4-methoxyaniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced differences in biological activity conferred by subtle structural modifications is paramount. This guide provides an in-depth comparative analysis of 3-Ethoxy-4-methoxyaniline, a compound of interest, against its structurally similar counterparts. While direct experimental data on this compound is limited in publicly accessible literature, we can infer its potential biological profile by examining the well-documented activities of related molecules. This guide will delve into the anticipated biological activities, supported by experimental data from similar compounds, and provide detailed protocols for researchers to conduct their own comparative studies.

Introduction to this compound and Its Analogs

This compound features a benzene ring substituted with an amino group, a methoxy group, and an ethoxy group. Its biological activity is likely influenced by the interplay of these functional groups. To build a comprehensive picture, we will compare it with:

  • 4-Methoxyaniline (p-Anisidine): A closely related compound differing by the absence of the ethoxy group.

  • Creosidine (3-Hydroxy-4-methoxyaniline): Allows for a comparison between an ethoxy and a hydroxyl group at the 3-position.

  • Vanillin Derivatives: These compounds share the core methoxy-substituted benzene ring and exhibit a wide range of biological effects.

The central hypothesis is that the addition of an ethoxy group to the 4-methoxyaniline scaffold will modulate its physicochemical properties, such as lipophilicity, which in turn will influence its biological activity, potentially altering its cytotoxicity, antioxidant capacity, and antimicrobial effects.

Comparative Analysis of Biological Activities

Based on the known activities of its analogs, we can project the potential biological profile of this compound across several key areas.

Anticipated Cytotoxicity Profile

Aniline and its derivatives are known for their potential toxicity. For instance, p-anisidine is recognized as a hazardous compound. The introduction of alkoxy groups can influence this toxicity. It is plausible that the ethoxy group in this compound could modulate its cytotoxic profile compared to its analogs.

CompoundStructureKnown/Anticipated CytotoxicityReference
This compound this compoundAnticipated to have modulated cytotoxicity compared to p-anisidine, potentially influenced by increased lipophilicity.Inferred
4-Methoxyaniline (p-Anisidine) 4-MethoxyanilineKnown to be toxic and a suspected carcinogen.[1][2]
Creosidine CreosidineThe phenolic hydroxyl group may contribute to a different toxicity profile, potentially involving oxidative stress mechanisms.Inferred
Vanillin VanillinGenerally recognized as safe (GRAS) for use in food, but exhibits anti-proliferative activity against various cancer cell lines.[3][3]

To experimentally validate these hypotheses, a cytotoxicity assay such as the MTT assay is recommended.

Potential Antioxidant Activity

Phenolic and aniline compounds are known to possess antioxidant properties. The presence of electron-donating groups like methoxy and ethoxy on the aniline ring could enhance its ability to scavenge free radicals.

CompoundKnown/Anticipated Antioxidant ActivityReference
This compound The presence of two electron-donating alkoxy groups suggests potential antioxidant activity.Inferred
4-Methoxyaniline (p-Anisidine) Aniline derivatives have been studied for their antioxidant potential.[4]
Creosidine The phenolic hydroxyl group is a strong indicator of antioxidant potential.Inferred
Vanillin and its derivatives Well-documented antioxidant properties.[5][5]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to quantify the radical scavenging activity of these compounds.

Predicted Antimicrobial Efficacy

Vanillin and its derivatives have demonstrated notable antimicrobial activity.[6] The structural similarities suggest that this compound and its analogs might also possess antimicrobial properties. The increased lipophilicity from the ethoxy group could enhance its ability to penetrate microbial cell membranes.

CompoundKnown/Anticipated Antimicrobial ActivityReference
This compound The alkoxy groups may contribute to antimicrobial effects, potentially enhanced by increased lipophilicity.Inferred
4-Methoxyaniline (p-Anisidine) Some aniline derivatives exhibit antimicrobial properties.[7]
Creosidine The phenolic nature suggests potential antimicrobial activity.Inferred
Vanillin and its derivatives Known to be effective against a range of bacteria.[6][6]

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial efficacy of a compound.

Experimental Protocols

To facilitate direct comparison, detailed step-by-step methodologies for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

DPPH Assay for Antioxidant Activity

This assay measures the radical scavenging capacity of the test compounds.

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction with DPPH: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[11][12] The percentage of scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.[11]

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][14]

  • Bacterial Inoculation: Prepare a bacterial inoculum (e.g., E. coli, S. aureus) and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[13][14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3][15]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is scarce, a comparative analysis with its structural analogs provides a rational basis for predicting its potential cytotoxic, antioxidant, and antimicrobial properties. The presence of both methoxy and ethoxy groups suggests a compound with modulated lipophilicity and electronic properties compared to its simpler counterparts, which is likely to translate into a unique biological activity profile.

The provided experimental protocols offer a clear and actionable framework for researchers to systematically investigate these predicted activities. Such studies are crucial to elucidate the structure-activity relationships within this class of compounds and to identify potential lead candidates for further development in medicinal chemistry and other fields. Future research should focus on the direct synthesis and biological evaluation of this compound to validate these hypotheses and to explore its potential applications.

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]

  • Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents... ResearchGate. Retrieved from [Link]

  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Homework.Study.com. Retrieved from [Link]

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2014). PMC. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. Retrieved from [Link]

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  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.
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  • Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (2021). MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Ethoxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. In this guide, we delve into the critical task of assessing the purity of 3-Ethoxy-4-methoxyaniline, a key building block in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of methods. It provides a comparative analysis of orthogonal analytical techniques, grounded in the principles of scientific integrity and informed by years of field experience. We will explore the "why" behind the "how," empowering you to make informed decisions in your laboratory.

The Imperative of Purity: Why Rigorous Assessment of this compound Matters

This compound serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Certain process-related impurities or degradation products can be toxic or genotoxic.

  • Reduced Yield and Side Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unintended by-products.

  • Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances, as outlined in the ICH Q3A(R2) guidelines.

Understanding the synthetic route is paramount to anticipating potential impurities. A common pathway to this compound involves the ethylation of isovanillin to form 3-ethoxy-4-methoxybenzaldehyde, followed by conversion of the aldehyde to an amine, for instance, through reductive amination or formation of an oxime and subsequent reduction.[2]

Potential Impurities May Include:

  • Starting Materials: Unreacted isovanillin or 3-ethoxy-4-methoxybenzaldehyde.[2][3]

  • Isomeric Impurities: Positional isomers that may arise from the starting materials or during synthesis.

  • By-products of Ethylation: Impurities from the ethylation agent or side reactions.

  • Over- or Under-reduced Species: Intermediates from the reduction step.

  • Degradation Products: Aromatic amines can be susceptible to oxidation and photodegradation.

A Multi-Pronged Approach to Purity Assessment: Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the application of multiple, orthogonal (based on different chemical principles) methods. This guide will compare and contrast High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

For polar and potentially thermolabile compounds like anilines, reverse-phase HPLC with UV detection is often the method of choice, as it typically does not require derivatization.

Causality Behind Experimental Choices in HPLC Method Development

A well-designed HPLC method should be "purity-indicating," meaning it can separate the main component from its potential impurities and degradation products.

  • Column Selection: A C18 column is a versatile starting point for many aromatic compounds. The choice of stationary phase is critical for achieving the desired selectivity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical. The pH of the aqueous phase can be adjusted to control the ionization state of the aniline, which significantly impacts retention time. For anilines, a slightly acidic to neutral pH is often employed.

  • Detection: UV detection is ideal for aromatic amines due to their strong chromophores. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

Experimental Protocol: Purity Determination of this compound by RP-HPLC

Objective: To develop a reverse-phase HPLC method for the separation of this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Data acquisition and processing software.

Materials:

  • Synthesized this compound

  • Reference standard of this compound (if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate for mobile phase modification

Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, 254 nm (or an appropriate wavelength determined by UV scan).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Self-Validation System: The use of a PDA detector allows for peak purity analysis, comparing the UV spectra across a single peak. Inconsistent spectra may indicate the presence of a co-eluting impurity.

Gas Chromatography (GC): A High-Resolution Alternative

GC offers excellent resolving power and is well-suited for volatile and thermally stable compounds. While some anilines can be challenging due to their polarity, a well-developed GC method can be highly effective.

Causality Behind Experimental Choices in GC Method Development
  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for aromatic amines.

  • Inlet Temperature: Must be high enough to ensure complete volatilization without causing on-column degradation.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For higher sensitivity and selectivity for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be employed. Mass Spectrometry (MS) provides structural information for impurity identification.

Experimental Protocol: Purity Determination of this compound by GC-FID

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

Materials:

  • Synthesized this compound

  • High-purity helium or hydrogen as carrier gas

  • Suitable solvent for sample dissolution (e.g., dichloromethane or methanol)

Method:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent.

Self-Validation System: Confirmation of peak identity can be achieved by coupling the GC to a mass spectrometer (GC-MS). The resulting mass spectra provide a "fingerprint" for each component, aiding in the identification of unknown impurities.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis. Quantitative NMR (qNMR) provides a direct measure of purity without the need for a reference standard of the analyte itself.

Causality Behind Experimental Choices in qNMR

The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: Absolute Purity Determination by ¹H qNMR

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better signal dispersion).

  • NMR data processing software.

Materials:

  • Synthesized this compound

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known certificate of analysis.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Method:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Purity Calculation:

    • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Self-Validation System: The use of a certified internal standard provides traceability. Furthermore, analyzing different, well-resolved signals of the analyte should yield the same purity value, providing an internal consistency check.

Melting Point Analysis: A Classical and Rapid Purity Check

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range.

Experimental Protocol: Melting Point Determination

Objective: To assess the purity of this compound by measuring its melting point range.

Instrumentation:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

  • Capillary tubes.

Method:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of approximately 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (completion).

Interpretation: A sharp melting point range (e.g., < 2 °C) is indicative of high purity. A broad range suggests the presence of impurities.

Comparison of Analytical Techniques

FeatureHPLC-UV/PDAGC-FID/MSqNMRMelting Point
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Nuclear spin transitions in a magnetic field.Phase transition from solid to liquid.
Analyte Suitability Non-volatile, polar, and thermolabile compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.Crystalline solids.
Purity Assessment Relative (area percent).Relative (area percent).Absolute (with internal standard).Qualitative indicator.
Impurity Identification Possible with PDA and MS detection.Excellent with MS detection.Possible for known impurities.Not possible.
Strengths Widely applicable, robust, purity-indicating with PDA.High resolution, sensitive, excellent for volatile impurities.Absolute quantification, non-destructive, provides structural information.Rapid, simple, low cost.
Limitations Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermolabile compounds.Lower sensitivity than chromatographic methods, requires expensive equipment.Insensitive to some types of impurities, not quantitative.

Visualizing the Workflow

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity cluster_absolute Absolute Purity & Structure Confirmation cluster_reporting Final Purity Assessment synth Synthesized this compound mp Melting Point Analysis synth->mp Rapid Purity Check hplc HPLC-UV/PDA Analysis synth->hplc Relative Purity & Non-volatile Impurities gc GC-FID/MS Analysis synth->gc Relative Purity & Volatile Impurities qnmr Quantitative NMR (qNMR) synth->qnmr Absolute Purity report Comprehensive Purity Report mp->report hplc->report gc->report qnmr->report G start Assess Purity of This compound thermolabile Is the compound thermolabile? start->thermolabile volatile Are volatile impurities expected? thermolabile->volatile No hplc Prioritize HPLC thermolabile->hplc Yes absolute Is absolute purity required? volatile->absolute No gc Use GC volatile->gc Yes qnmr Perform qNMR absolute->qnmr Yes mp Perform Melting Point (Qualitative Check) absolute->mp No

Caption: A decision-making guide for selecting the appropriate analytical technique.

Conclusion

The purity assessment of this compound is a multi-faceted task that requires a thoughtful and orthogonal approach. While HPLC often serves as the primary tool for purity determination of such compounds, it should be complemented by other techniques like GC for volatile impurities and qNMR for an absolute purity value. Melting point analysis remains a valuable, rapid preliminary check.

By understanding the strengths and limitations of each method and the rationale behind the experimental choices, researchers can design a robust analytical strategy. This not only ensures the quality and reliability of their scientific work but also aligns with the stringent requirements of the pharmaceutical industry. The protocols and comparisons provided in this guide serve as a foundation for developing and validating methods that guarantee the integrity of your synthesized compounds.

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A Senior Application Scientist's Guide to Benchmarking 3-Ethoxy-4-methoxyaniline-Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of advanced materials, the strategic functionalization of polymer backbones offers a powerful tool to tailor properties for specific applications. Among the class of conducting polymers, polyaniline (PANI) has long been a subject of intense research due to its unique electrical and optical properties, environmental stability, and straightforward synthesis.[1] However, pristine PANI suffers from poor processability, limiting its widespread application. The introduction of substituents onto the aniline monomer unit, such as alkoxy groups, has emerged as a promising strategy to enhance solubility and fine-tune the electronic characteristics of the resulting polymer.[2]

This guide provides a comprehensive framework for benchmarking the performance of materials derived from 3-ethoxy-4-methoxyaniline. While direct, extensive research on this specific monomer is limited, we can extrapolate and predict its behavior based on well-documented structure-property relationships in analogous alkoxy-substituted polyanilines. We will compare these predicted characteristics against two widely adopted, high-performance conducting polymers: poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) and polypyrrole (PPy). This guide is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct their own comparative analyses.

The Rationale Behind Alkoxy Functionalization

The incorporation of ethoxy and methoxy groups at the 3 and 4 positions of the aniline ring is expected to influence the resulting polymer's properties in several key ways:

  • Enhanced Solubility: The presence of flexible alkoxy chains disrupts the strong interchain interactions that render unsubstituted PANI insoluble, thereby improving its processability in common organic solvents.[3]

  • Modified Electronic Properties: Alkoxy groups are electron-donating, which can increase the electron density of the polymer backbone. This, in turn, is expected to lower the oxidation potential of the polymer and influence its conductivity and electrochromic behavior.[1]

  • Steric Effects: The bulkiness of the substituents can affect the planarity of the polymer chains, which may have implications for charge transport and, consequently, electrical conductivity.

Comparative Materials Overview

To provide a meaningful benchmark, we will compare the anticipated properties of poly(this compound) with two industry-standard conducting polymers:

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS): A commercially available, water-dispersible conducting polymer renowned for its high conductivity, excellent film-forming properties, and transparency.[4]

  • Polypyrrole (PPy): Another widely studied conducting polymer with good environmental stability and high conductivity, often synthesized via oxidative chemical or electrochemical polymerization.[5]

The following table summarizes the anticipated and known properties of these materials:

PropertyPoly(this compound) (Predicted)PEDOT:PSSPolypyrrole (PPy)
Synthesis Chemical or Electrochemical Oxidative PolymerizationAqueous DispersionChemical or Electrochemical Oxidative Polymerization
Solubility Soluble in organic solvents (e.g., NMP, DMSO)Water-dispersibleGenerally insoluble
Conductivity (S/cm) 10⁻⁵ to 10⁻²1 to 10001 to 100
Thermal Stability ModerateHighModerate to High
Key Advantages Good processability, tunable electronic propertiesHigh conductivity, transparency, aqueous processingGood environmental stability, high conductivity
Key Disadvantages Potentially lower conductivity than alternativesCan be acidic and brittlePoor processability

Experimental Benchmarking Protocols

To empirically validate the performance of this compound-based materials, a series of standardized characterization techniques should be employed.

Chemical Oxidative Polymerization

This protocol outlines a general procedure for the synthesis of poly(this compound).

Materials:

  • This compound monomer

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound monomer in a 1 M HCl solution and cool the mixture to 0-5 °C in an ice bath.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in a 1 M HCl solution and pre-cool it to 0-5 °C.

  • Slowly add the APS solution to the monomer solution dropwise while stirring vigorously.

  • Continue stirring the reaction mixture for 2-4 hours at 0-5 °C. The formation of a dark precipitate indicates polymerization.

  • Filter the polymer precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.

cluster_synthesis Chemical Oxidative Polymerization Workflow monomer 1. Monomer Dissolution (this compound in 1M HCl) reaction 3. Polymerization Reaction (0-5 °C, 2-4 hours) monomer->reaction oxidant 2. Oxidant Preparation (Ammonium Persulfate in 1M HCl) oxidant->reaction filtration 4. Filtration and Washing (HCl, Water, Methanol) reaction->filtration drying 5. Drying (Vacuum oven, 60 °C) filtration->drying product Final Polymer Powder drying->product

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox behavior of the synthesized polymer.[6]

Experimental Setup:

  • Working Electrode: A thin film of the polymer cast onto a conductive substrate (e.g., ITO glass or a glassy carbon electrode).

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.[7]

  • Counter Electrode: Platinum wire or foil.

  • Electrolyte: A solution of a supporting electrolyte (e.g., 1 M H₂SO₄ or 0.1 M LiClO₄ in acetonitrile).

Procedure:

  • Assemble the three-electrode system in an electrochemical cell containing the electrolyte solution.[7]

  • Connect the electrodes to a potentiostat.

  • Record a background scan of the electrolyte solution without the polymer film to establish the potential window.[7]

  • Immerse the polymer-coated working electrode and perform the cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

  • Record the resulting voltammogram (current vs. potential).

cluster_cv Cyclic Voltammetry Setup potentiostat Potentiostat we Working Electrode (Polymer Film) potentiostat->we Working re Reference Electrode (Ag/AgCl) potentiostat->re Reference ce Counter Electrode (Platinum) potentiostat->ce Counter cell Electrochemical Cell (with Electrolyte) we->cell re->cell ce->cell

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Electrical Conductivity Measurement: Four-Point Probe Method

The four-point probe technique is a standard method for measuring the sheet resistance of thin films, from which conductivity can be calculated.[4]

Procedure:

  • Prepare a thin, uniform film of the polymer on an insulating substrate (e.g., glass slide) by solution casting or spin coating.

  • Ensure the film is completely dry.

  • Place the four-point probe head in contact with the film. The four probes should be in a straight line and equally spaced.[8]

  • Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes using a multimeter.[8]

  • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I).

  • Measure the thickness (t) of the film using a profilometer.

  • Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t).

Spectroscopic and Morphological Characterization
  • UV-Vis Spectroscopy: This technique is used to study the electronic transitions in the polymer.[9] A solution of the polymer in a suitable solvent (e.g., NMP) is prepared, and its absorbance spectrum is recorded. The positions of the absorption bands provide information about the π-π* transitions and the presence of polarons, which are indicative of the polymer's conductive state.[10]

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the polymer film.[11] For non-conductive or poorly conductive samples, a thin layer of a conductive material (e.g., gold) is typically sputtered onto the surface to prevent charging effects.[11] The resulting images reveal information about the film's porosity, grain structure, and uniformity.

Interpreting the Benchmarking Data

The data obtained from these experiments will allow for a comprehensive comparison of poly(this compound) with PEDOT:PSS and PPy.

  • Cyclic Voltammetry: The redox potentials observed in the voltammogram will indicate the ease of oxidation and reduction of the polymer. A lower oxidation potential for the ethoxy-methoxy substituted polyaniline compared to PANI would confirm the electron-donating effect of the alkoxy groups.[1]

  • Electrical Conductivity: The measured conductivity will be a critical performance metric. It is anticipated that the conductivity of poly(this compound) will be lower than that of PEDOT:PSS and highly doped PPy due to potential steric hindrance from the bulky substituents affecting interchain charge hopping.[2]

  • UV-Vis Spectroscopy: The absorption spectra will provide insights into the electronic structure. A red-shift in the absorption bands compared to PANI would suggest a smaller bandgap, which could be beneficial for certain optoelectronic applications.

  • Thermal Stability: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the polymers. The degradation temperature of the substituted polyaniline is expected to be influenced by the nature of the alkoxy groups.[2]

Conclusion

While this compound remains a novel monomer for conducting polymer synthesis, a systematic benchmarking approach based on established protocols and comparison with well-characterized materials can provide valuable insights into its potential. The enhanced processability afforded by the alkoxy substituents is a significant advantage. However, this may come at the cost of reduced electrical conductivity. The experimental framework provided in this guide will enable researchers to quantitatively assess the performance of these materials and determine their suitability for various applications, from flexible electronics and sensors to drug delivery systems. The interplay between improved solubility and potentially compromised electronic properties will be a key consideration in the development and application of these promising new materials.

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Retrosynthesis Analysis

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3-Ethoxy-4-methoxyaniline
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3-Ethoxy-4-methoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.